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  • Product: 2-(Piperazin-1-yl)acetamide dihydrochloride
  • CAS: 939983-61-6

Core Science & Biosynthesis

Foundational

2-(1-piperazinyl)acetamide dihydrochloride chemical structure

Executive Summary 2-(1-Piperazinyl)acetamide dihydrochloride (CAS: 939983-61-6) represents a critical bifunctional building block in medicinal chemistry. Characterized by a hydrophilic piperazine core coupled with a prim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Piperazinyl)acetamide dihydrochloride (CAS: 939983-61-6) represents a critical bifunctional building block in medicinal chemistry. Characterized by a hydrophilic piperazine core coupled with a primary acetamide moiety, this compound serves as a versatile pharmacophore scaffold. Its structural duality—offering both a secondary amine for further functionalization and a primary amide for hydrogen bond networking—makes it indispensable in the synthesis of GPCR ligands, kinase inhibitors, and ion channel modulators. This guide delineates the structural parameters, validated synthetic protocols, and analytical fingerprints required for its integration into high-throughput drug discovery workflows.

Chemical Identity & Structural Analysis

The compound consists of a six-membered saturated piperazine ring substituted at the N1 position by an acetamide group (


). The dihydrochloride salt form stabilizes the molecule, protonating both nitrogen centers in the piperazine ring (depending on pH and stoichiometry) or the secondary amine and the amide oxygen (less likely), though crystallographic data typically confirms protonation at the basic piperazine nitrogens (

and

).
Nomenclature and Identifiers
ParameterDetail
IUPAC Name 2-(Piperazin-1-yl)acetamide dihydrochloride
Common Synonyms 1-Piperazineacetamide 2HCl; N-(Carbamoylmethyl)piperazine dihydrochloride
CAS Number 939983-61-6 (Dihydrochloride); 55829-43-1 (Free Base)
Molecular Formula

Molecular Weight 216.11 g/mol (Salt); 143.19 g/mol (Free Base)
SMILES C1CN(CCN1)CC(=O)N.Cl.Cl
Structural Connectivity Diagram

The following diagram illustrates the core connectivity and functional zones of the molecule.

ChemicalStructure Piperazine Piperazine Core (Secondary Amine) Linker Methylene Bridge (-CH2-) Piperazine->Linker N1-Substitution Amide Primary Amide (-CONH2) Linker->Amide C-C Bond Salt 2x HCl (Counterions) Salt->Piperazine Ionic Interaction (Protonation)

Figure 1: Structural connectivity of 2-(1-piperazinyl)acetamide dihydrochloride, highlighting the N1-substitution and salt formation.

Physicochemical Properties

Understanding the physicochemical profile is essential for formulation and assay development. The dihydrochloride salt significantly enhances water solubility compared to the free base.

PropertyValueContext
Physical State White to off-white crystalline solidHygroscopic; requires desiccated storage.
Melting Point 245–247 °C (dec.)High lattice energy typical of diamine salts [1].
Solubility >100 mg/mL in WaterHighly soluble; suitable for aqueous buffers.
pKa (Calc.)

(amine): ~9.8;

(amide-linked): ~5.4
The

secondary amine is the primary basic site.
LogP -1.4 (Free Base)Highly polar; low passive membrane permeability without modification.

Synthesis & Production Protocols

The synthesis of 2-(1-piperazinyl)acetamide relies on the nucleophilic substitution of 2-chloroacetamide by piperazine. A critical technical challenge is preventing the formation of the bis-alkylated byproduct, 1,4-bis(carbamoylmethyl)piperazine.

Reaction Mechanism & Control

To favor mono-alkylation, a significant molar excess of piperazine (3–4 equivalents) is employed. The unreacted piperazine acts as a scavenger for the HCl generated during the reaction, though an external base (e.g.,


) can also be used.

SynthesisWorkflow Start Start: Piperazine (Anhydrous) (4.0 eq) Reaction Reaction: Ethanol Reflux 3-5 Hours, 70-80°C Start->Reaction Reagent Add: 2-Chloroacetamide (1.0 eq) Reagent->Reaction Workup Workup: Evaporation & Selective Extraction (CH2Cl2) Reaction->Workup Filter precipitate SaltForm Salt Formation: Add HCl in Dioxane/Acetone Workup->SaltForm Isolate Free Base Final Product: 2-(1-Piperazinyl)acetamide Dihydrochloride SaltForm->Final Crystallization

Figure 2: Optimized synthetic workflow for the mono-alkylation of piperazine.

Step-by-Step Protocol

Reagents:

  • Piperazine (anhydrous): 34.4 g (0.40 mol)

  • 2-Chloroacetamide: 9.35 g (0.10 mol)

  • Ethanol (Absolute): 150 mL

  • HCl (4M in Dioxane): 60 mL

Procedure:

  • Dissolution: Dissolve piperazine (0.40 mol) in 100 mL of absolute ethanol in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition: Dissolve 2-chloroacetamide (0.10 mol) in 50 mL ethanol and add dropwise to the piperazine solution over 30 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (78 °C) for 4 hours. Monitor consumption of chloroacetamide by TLC (System: MeOH/DCM 1:9).

  • Workup (Free Base Isolation):

    • Cool reaction to room temperature.[1][2]

    • Filter off the precipitated piperazine monohydrochloride byproduct.

    • Concentrate the filtrate in vacuo to remove ethanol.[3]

    • Resuspend the residue in water (20 mL) and extract continuously with dichloromethane (DCM) or chloroform to separate the product from excess piperazine (piperazine partitions into water; the amide product favors organic phase slightly better, or use column chromatography on silica gel eluting with DCM/MeOH/NH4OH). Note: Direct crystallization from the residue using isopropanol is often preferred in industrial settings.

  • Salt Formation: Dissolve the purified free base oil in acetone (50 mL). Cool to 0 °C. Add 4M HCl in dioxane dropwise until pH < 2. The dihydrochloride salt will precipitate as a white solid.

  • Purification: Recrystallize from ethanol/water (9:1) to yield the title compound [2].

Analytical Characterization

Validation of the structure requires confirming the integrity of the amide and the piperazine ring.

Spectral Data Summary
TechniqueDiagnostic SignalInterpretation

H NMR
(DMSO-

)

2.90 (t, 4H)
Piperazine ring protons (

-adjacent).

3.15 (t, 4H)
Piperazine ring protons (

-adjacent).

3.65 (s, 2H)
Methylene linker (

).

7.20, 7.65 (br s)
Amide

protons (exchangeable).

C NMR

168.5 ppm
Carbonyl carbon (

).

58.2 ppm
Methylene linker carbon.
IR (ATR) 1675

Amide I band (

stretch).
3200–3400

Broad

stretch (Amide + Amine salt).
Mass Spectrometry

144.1

Consistent with free base MW (143.19).

Note: In the dihydrochloride salt, the piperazine proton signals will shift downfield due to the positive charge.

Applications in Medicinal Chemistry

2-(1-Piperazinyl)acetamide serves as a "privileged structure" precursor. Its utility stems from its ability to modulate physicochemical properties (solubility, pKa) while providing a vector for target engagement.[4][5][6]

Pharmacophore Utility
  • Solubility Enhancer: The piperazine ring acts as a solubilizing group in lipophilic drug candidates.

  • Linker Chemistry: The secondary amine (

    
    ) is a nucleophilic handle, allowing attachment to aryl halides (via Buchwald-Hartwig amination) or acyl chlorides.
    
  • H-Bonding Network: The primary amide acts as a dual H-bond donor/acceptor, often interacting with backbone carbonyls or side-chain residues (e.g., Asp, Glu) in receptor binding pockets.

Drug Development Examples
  • GPCR Ligands: Derivatives of this scaffold have been utilized in the synthesis of Dopamine D3 receptor antagonists, where the amide interacts with the orthosteric site and the piperazine provides the necessary distance to the aryl headgroup [3].

  • Kinase Inhibitors: Used as a solvent-exposed tail in ATP-competitive inhibitors to improve oral bioavailability.

Handling & Stability

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored in a tightly sealed container, preferably under inert gas (Argon/Nitrogen), at room temperature.

  • Stability: Stable under acidic and neutral conditions. Hydrolysis of the amide to the carboxylic acid (2-(1-piperazinyl)acetic acid) may occur under strong basic conditions at elevated temperatures.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory during handling.

References

  • Chemical Identity & Properties: PubChem. 2-(Piperazin-1-yl)acetamide | C6H13N3O.[7] National Library of Medicine. Accessed October 2025. Link

  • Synthetic Protocol: PrepChem. Synthesis of piperazine derivatives. (General reference for piperazine alkylation methodologies). Link

  • Medicinal Application: Zhang, C.B., et al. "Synthesis and Positive Inotropic Activity of N-(4,5-Dihydro-[1,2,4]Triazolo[4,3-a]Quinolin-7-yl)-2-(Piperazin-1-yl)Acetamide Derivatives."[8] Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 16, 2008, pp. 4606–4609.[8] (Demonstrates the use of the scaffold in active pharmaceutical ingredients). Link[8]

  • Advanced ChemBlocks: Product Specification for 2-(piperazin-1-yl)acetamide dihydrochloride. Catalog ID: T100261. Link

Sources

Exploratory

2-(Piperazin-1-yl)acetamide dihydrochloride safety data sheet SDS

An In-Depth Technical Guide to the Safe Handling of 2-(Piperazin-1-yl)acetamide Dihydrochloride This guide provides a comprehensive overview of the safety, handling, and emergency procedures for 2-(Piperazin-1-yl)acetami...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 2-(Piperazin-1-yl)acetamide Dihydrochloride

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for 2-(Piperazin-1-yl)acetamide dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Introduction: Understanding the Compound and Its Risks

2-(Piperazin-1-yl)acetamide dihydrochloride is a piperazine derivative of interest in medicinal chemistry and drug discovery. The piperazine scaffold is a common feature in many pharmacologically active molecules, and its derivatives are explored for a wide range of therapeutic applications.[1] The dihydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.

While specific toxicological data for this particular derivative is limited, the known hazards of the free base, 2-(piperazin-1-yl)acetamide, and the parent piperazine molecule provide a strong basis for a rigorous safety assessment. The primary hazards associated with this compound class include irritation to the skin, eyes, and respiratory tract, and potential for harm if swallowed.[2] A thorough understanding of these risks is the foundation of safe laboratory practice.

Chemical and Physical Properties

A clear understanding of the physical properties of a compound is critical for its safe handling and storage. The data presented below is for the free base, 2-(Piperazin-1-yl)acetamide, and the dihydrochloride salt where available.

PropertyValueSource(s)
Chemical Name 2-(piperazin-1-yl)acetamide dihydrochloride
CAS Number 939983-61-6 (dihydrochloride) 55829-43-1 (free base)[3]
Molecular Formula C₆H₁₅Cl₂N₃O (dihydrochloride) C₆H₁₃N₃O (free base)[4]
Molecular Weight 216.11 g/mol (dihydrochloride) 143.19 g/mol (free base)[4]
Appearance White to off-white solid[3]
Solubility Soluble in polar solvents such as water and alcohols.[3]
logP (o/w) -1.4 (for free base, estimated)[4]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The following classification is for the free base, 2-(piperazin-1-yl)acetamide, and should be considered applicable to the dihydrochloride salt.

  • GHS Pictogram:

  • Signal Word: Warning [2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

The piperazine moiety itself is known to have corrosive properties and can cause sensitization.[5] Although not explicitly classified for this derivative, the potential for these effects should be considered, especially with prolonged or repeated exposure.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling and the consistent use of appropriate PPE is paramount. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood is required.[6]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

The selection of PPE is based on a thorough risk assessment of the planned procedures.

PPE TypeSpecificationsRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against dust particles and splashes, which can cause serious eye irritation.[2]
Hand Protection Nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.Prevents skin contact, which can cause irritation.[2]
Skin and Body Protection A lab coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or coveralls are recommended.Provides a barrier against accidental skin contact.
Respiratory Protection For procedures that may generate significant dust and where engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter is recommended.Prevents respiratory tract irritation from inhaled dust.[2]
Safe Handling Workflow

The following diagram outlines a systematic approach to handling 2-(piperazin-1-yl)acetamide dihydrochloride safely in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Review SDS and Procedure prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Verify Engineering Controls (Fume Hood) prep_2->prep_3 handling_1 Weigh Compound in Fume Hood prep_3->handling_1 handling_2 Transfer to Reaction Vessel handling_1->handling_2 handling_3 Perform Experiment handling_2->handling_3 cleanup_1 Decontaminate Glassware handling_3->cleanup_1 cleanup_2 Wipe Down Work Area cleanup_1->cleanup_2 cleanup_3 Dispose of Waste in Labeled Container cleanup_2->cleanup_3

A systematic workflow for the safe handling of 2-(piperazin-1-yl)acetamide dihydrochloride.

First-Aid Measures

In the event of an exposure, immediate and appropriate first-aid is crucial. The following procedures are based on the known hazards of the compound.[2]

  • If Inhaled: Remove the individual to fresh air and keep them in a position comfortable for breathing. If respiratory irritation or difficulty in breathing occurs, seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. If skin irritation persists, get medical advice/attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a Poison Center or doctor.

  • If Swallowed: Call a Poison Center or doctor immediately. Rinse the mouth with water. Do NOT induce vomiting.

The following flowchart provides a decision-making guide for first responders in the event of an exposure.

FirstAidDecisionTree cluster_routes Route of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to Fresh Air inhalation->action_inhale action_skin Remove Contaminated Clothing, Rinse Skin skin->action_skin action_eye Rinse Eyes for 15 min eye->action_eye action_ingest Rinse Mouth, Do NOT Induce Vomiting ingestion->action_ingest med_inhale Seek Medical Attention if Irritation Persists action_inhale->med_inhale med_skin Seek Medical Attention if Irritation Persists action_skin->med_skin med_eye IMMEDIATE Medical Attention action_eye->med_eye med_ingest IMMEDIATE Medical Attention action_ingest->med_ingest

A decision tree for first-aid procedures following exposure.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

While not classified as flammable, like most organic solids, this compound will burn if exposed to a fire.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards Arising from the Chemical: During a fire, hazardous combustion products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[8]

  • Special Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling hazardous fumes.[6]

Accidental Release Measures

In the event of a spill, the following procedures should be followed to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before beginning cleanup, don the personal protective equipment outlined in Section 4.2.

  • Contain the Spill: Prevent the powder from becoming airborne or spreading.

  • Clean-up: Carefully sweep or vacuum the spilled solid material into a suitable, labeled container for disposal. Avoid generating dust.[8]

  • Decontaminate: Once the bulk of the material has been removed, decontaminate the area with a suitable cleaning agent and wipe down the surfaces.

  • Disposal: All contaminated materials, including PPE and cleaning supplies, should be disposed of as hazardous waste according to institutional and local regulations.[8]

Stability and Reactivity

  • Reactivity: No known hazardous reactions under normal laboratory conditions.

  • Chemical Stability: The compound is stable under recommended storage conditions.[9]

  • Conditions to Avoid: Avoid generating dust.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[8]

Toxicological and Ecological Information

Toxicological Information
  • Acute Toxicity: Harmful if swallowed.[2] The oral LD50 for piperazine anhydrous in rats is 1,900 mg/kg, indicating moderate toxicity.[6]

  • Skin Corrosion/Irritation: Causes skin irritation.[2] Piperazine itself is classified as causing severe skin burns.[5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2] Piperazine can cause severe eye damage.[10]

  • Respiratory/Skin Sensitization: While not classified, piperazine derivatives are known to have the potential to cause respiratory and skin sensitization.[10]

  • Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: There is insufficient data to classify this specific compound. However, some piperazine derivatives have been investigated for potential reproductive toxicity.[10]

Ecological Information

Specific ecotoxicity data for this compound is not available. The following information is based on the parent compound, piperazine.

  • Toxicity to Aquatic Life: Piperazine is not considered to be acutely toxic to fish and algae at high concentrations, but it is more toxic to invertebrates like Daphnia.[10]

  • Persistence and Degradability: Piperazine is not readily biodegradable.[10]

  • Bioaccumulation: There is no significant potential for bioaccumulation.[10]

  • Environmental Fate: Due to its water solubility, it is expected to be mobile in soil.[10] It is crucial to prevent this compound from entering drains or waterways.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Treatment Methods: The most common method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[8] Never dispose of this chemical in the regular trash or down the drain.[8]

  • Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.

Conclusion

2-(Piperazin-1-yl)acetamide dihydrochloride is a valuable compound for research and development, but it requires careful handling due to its potential hazards. By understanding its properties, adhering to strict safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The principles of good laboratory practice—risk assessment, use of engineering controls, consistent wearing of appropriate PPE, and proper waste disposal—are the cornerstones of a safe research environment.

References

  • PubChem. (n.d.). 2-(Piperazin-1-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (2024). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues. Environmental Science & Technology. Retrieved from [Link]

  • Oreate AI Blog. (2024). Guidelines for Classifying Firefighting Methods for Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (2019). Piperazine derivatives as dangerous abused compounds. Retrieved from [Link]

  • CFPA Europe. (n.d.). Fire and protection in chemical manufacturing site. Retrieved from [Link]

  • Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment. Retrieved from [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride. Retrieved from [Link]

  • PMC. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Retrieved from [Link]

  • Task Force Tips. (2022). How do VOCs, Particulates, & Aerosols Affect Fire Service? Retrieved from [Link]

  • Shimadzu. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. Retrieved from [Link]

Sources

Foundational

Overcoming Moisture: A Technical Guide to the Hygroscopic Properties of Piperazine Acetamide Salts

Executive Summary Piperazine acetamide derivatives are foundational scaffolds in modern pharmacophores, utilized in everything from tyrosine kinase inhibitors (e.g., Nintedanib) to state-dependent NaV1.7 inhibitors and s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine acetamide derivatives are foundational scaffolds in modern pharmacophores, utilized in everything from tyrosine kinase inhibitors (e.g., Nintedanib) to state-dependent NaV1.7 inhibitors and siRNA delivery systems[1][2][3]. However, translating these potent molecules from discovery to stable, manufacturable Active Pharmaceutical Ingredients (APIs) often hits a critical roadblock: hygroscopicity .

The piperazine ring's basic nitrogens and the acetamide carbonyl create a highly polarized molecular surface. In the free base form, these moieties act as aggressive hydrogen bond acceptors and donors, rapidly sequestering atmospheric moisture[4][5]. This moisture uptake depresses the glass transition temperature (


), inducing powder caking, poor flowability, and accelerated chemical degradation via hydrolysis.

As an application scientist, my approach to this challenge relies on a self-validating system of strategic salt selection, rigorous thermodynamic profiling, and orthogonal solid-state characterization. This whitepaper details the mechanistic origins of piperazine acetamide hygroscopicity and provides actionable, field-proven methodologies to engineer stable, non-hygroscopic pharmaceutical salts.

Mechanistic Origins of Hygroscopicity

To control moisture, we must first understand the causality of its binding. The piperazine core is a typical secondary/tertiary amine with a


 ranging from 5.35 to 9.83 depending on substitution[5][6]. When a piperazine acetamide free base is exposed to ambient humidity, water molecules coordinate to the amine nitrogens and the amide carbonyl oxygen.

If the energy released by this hydration (hydration energy) exceeds the energy holding the crystal lattice together (lattice energy), the compound will absorb water. In extreme cases, the substance becomes deliquescent—dissolving in its own absorbed moisture[5].

The Role of Counter-Ion Selection

We mitigate this by forming salts. The introduction of a counter-ion serves two mechanistic purposes:

  • Charge Neutralization: Protonating the basic piperazine nitrogen eliminates its availability as a lone-pair hydrogen bond acceptor.

  • Lattice Packing Efficiency: A well-chosen counter-ion creates a tightly packed, high-energy crystal lattice that physically excludes water molecules.

However, not all salts are effective. For example, piperazine citrate is known to form various stable hydrates, whereas piperazine tartrate is remarkably non-hygroscopic[4]. In complex APIs like Nintedanib (a piperazine acetamide derivative), the esylate (ethanesulfonate) salt is utilized. Through rigorous polymorph screening, specific crystalline forms (such as Form BDR-NIN-1 and BDR-NIN-2) have been engineered to exhibit significantly lower hygroscopicity and superior flow properties compared to earlier polymorphs[1][7]. Interestingly, piperazine salts can also be leveraged as coformers to stabilize other drugs; the acemetacin-piperazine salt (ACM-PPZ) was specifically designed to overcome the hydration tendency of the parent NSAID, exhibiting superior stability and a faster dissolution rate[8][9].

Workflow for Salt Selection and Validation

To systematically identify the optimal salt form, we employ a logical decision tree that prioritizes kinetic moisture data (DVS) followed by structural validation (XRPD/TGA).

G A Piperazine Acetamide Free Base Synthesis B Counter-ion Screening (Esylate, Tartrate, HCl) A->B C Dynamic Vapor Sorption (DVS) Analysis B->C D Moisture Uptake @ 80% RH? C->D E Reject / Re-screen (>15% Uptake) D->E High Uptake F Proceed to Validation (<2% Uptake) D->F Low Uptake G XRPD & TGA Structural Confirmation F->G

Caption: Workflow for hygroscopicity-driven salt selection and solid-state validation.

Quantitative Data Analysis

The table below synthesizes the typical hygroscopic behavior of various piperazine acetamide solid forms, illustrating the drastic impact of counter-ion and polymorph selection on moisture stability.

Solid State FormMoisture Uptake (at 80% RH, 25°C)Physical State Post-ExposureLattice Stability
Free Base > 20.0%Deliquescent / StickyUnstable (Amorphization)
Citrate Salt ~ 8.5%Crystalline HydrateForms stable hydrates[4]
Tartrate Salt < 1.0%Free-flowing powderStable, Non-hygroscopic[4]
Esylate Salt (Form BDR-NIN-2) < 1.5%Free-flowing powderHighly stable, optimized flow[1]

Experimental Protocols: A Self-Validating System

As scientists, we cannot rely on static desiccator tests, which only provide endpoint data. We must understand the kinetics of moisture interaction. The following protocols form a self-validating loop: DVS quantifies the moisture, TGA determines how tightly it is bound, and XRPD confirms if the crystal lattice survived the exposure.

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To generate real-time kinetic data on moisture sorption/desorption hysteresis, revealing whether water is merely surface-adsorbed or incorporated into the bulk crystal lattice.

  • Sample Preparation: Gently mill the piperazine acetamide salt to a uniform particle size distribution (e.g., 50–100 µm). Causality: Variations in surface area can artificially skew initial adsorption kinetics. Uniformity ensures batch-to-batch reproducibility.

  • Instrument Equilibration: Load 10–20 mg of the sample into the DVS microbalance pan. Equilibrate at 0% Relative Humidity (RH) at 25°C until the mass change is less than 0.002% per minute. Causality: This establishes a true "dry mass" baseline, removing residual manufacturing solvents.

  • Isotherm Generation: Program the instrument to increase humidity from 0% to 90% RH in 10% increments, followed by a desorption cycle back to 0% RH.

  • Hysteresis Analysis: Plot the sorption and desorption curves. Causality: If the curves overlap perfectly, moisture is merely adsorbing to the surface. If a wide gap (hysteresis loop) forms, capillary condensation or bulk hydrate formation has occurred, indicating a structurally unstable salt.

Protocol 2: Orthogonal Validation via TGA and XRPD

Purpose: To prove that low moisture uptake correlates with thermal and structural integrity.

  • Thermogravimetric Analysis (TGA): Subject the post-DVS sample to a heating ramp of 10°C/min from 25°C to 300°C.

    • Data Interpretation: Surface water will evaporate below 100°C. Water bound within a hydrate lattice will typically release at higher, distinct temperatures (e.g., 120°C–150°C), often accompanied by an endothermic peak in concurrent Differential Scanning Calorimetry (DSC).

  • X-Ray Powder Diffraction (XRPD): Analyze the sample using Cu-Kα radiation (1.5406 Å). Compare the diffractogram of the post-DVS sample to the pristine pre-DVS sample.

    • Data Interpretation: A shift in peak positions (2-theta) or the appearance of new peaks confirms a moisture-induced polymorphic transition (e.g., anhydrous to hydrate). A loss of peak sharpness indicates moisture-induced amorphization. A stable salt (like Nintedanib Esylate Form BDR-NIN-2) will show an identical XRPD pattern before and after moisture exposure[1].

Conclusion

The hygroscopicity of piperazine acetamide salts is a fundamental physicochemical hurdle, driven by the strong hydrogen-bonding capability of the amine and amide moieties. However, by treating salt selection not as a trial-and-error exercise, but as a systematic engineering of crystal lattice energy, we can completely suppress moisture uptake. Utilizing counter-ions like esylate or tartrate, combined with rigorous DVS and XRPD validation, allows formulation scientists to advance stable, free-flowing APIs that meet stringent regulatory and manufacturing standards.

References

  • Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt PubMed / NIH
  • An improved highly efficient process for the preparation of nintedanib and pharmaceutically acceptable salt thereof Justia P
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts Benchchem
  • Piperazine Wikipedia
  • Piperazine | 110-85-0 ChemicalBook
  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors PMC / NIH
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells ACS Public

Sources

Exploratory

Thermal Stability and Degradation Kinetics of 2-(Piperazin-1-yl)acetamide Dihydrochloride: A Comprehensive Technical Guide

Executive Summary 2-(Piperazin-1-yl)acetamide dihydrochloride (CAS: 939983-61-6) is a critical bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) ( [1]). Understandin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Piperazin-1-yl)acetamide dihydrochloride (CAS: 939983-61-6) is a critical bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) ( [1]). Understanding its thermal stability is paramount for drug development professionals aiming to optimize reaction conditions, design drying protocols, and ensure long-term storage integrity. This whitepaper provides an in-depth analysis of the thermal characteristics of this compound, detailing the methodologies for its evaluation and the underlying chemical causality of its degradation.

Structural Vulnerabilities and Predictive Thermal Behavior

To accurately predict the thermal limits of 2-(Piperazin-1-yl)acetamide dihydrochloride, one must analyze its distinct structural components. The thermal profile is not a single event but a cascade of localized molecular failures:

  • Dihydrochloride Salt: The protonation of both piperazine nitrogen atoms provides high crystalline stability and elevates the melting point. However, upon excessive heating, the ionic bonds break, leading to dehydrohalogenation (the release of HCl gas).

  • Primary Acetamide Group: While amides are generally stable, at elevated temperatures—especially in the presence of acidic protons from the HCl salt—they become susceptible to intramolecular dehydration (forming nitriles) or hydrolysis if trace moisture is present.

  • Piperazine Ring: Cyclic diamines like piperazine are robust at ambient conditions but are highly susceptible to thermally induced nucleophilic ring-opening reactions at temperatures exceeding 150°C, particularly after the stabilizing HCl molecules have dissociated ([2]).

Analytical Methodologies for Thermal Profiling

To establish a self-validating system for thermal stability, a multi-modal analytical approach is required. Relying on a single technique can lead to misinterpretation (e.g., confusing a melt with a decomposition event). The following protocols ensure that mass loss and phase transitions are accurately captured and mechanistically explained ( [3]).

Protocol 1: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Purpose: To quantify mass loss as a function of temperature and identify evolved gases, proving the causality of degradation.

  • Sample Preparation: Accurately weigh 5–10 mg of the 2-(Piperazin-1-yl)acetamide dihydrochloride solid into a pre-tarred platinum crucible.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a constant flow rate of 50 mL/min to prevent oxidative degradation and isolate purely thermal events.

  • Heating Profile: Equilibrate the sample at 25°C for 5 minutes. Apply a strict linear heating rate of 10°C/min from 25°C to 400°C.

  • Evolved Gas Analysis: Route the TGA effluent to an in-line Mass Spectrometer via a heated transfer line (maintained at 200°C to prevent condensation). Monitor specific mass-to-charge ratios: m/z 36 (HCl), m/z 18 (H₂O), and m/z 17 (NH₃).

Protocol 2: Differential Scanning Calorimetry (DSC)

Purpose: To detect endothermic (melting, desolvation) and exothermic (decomposition) transitions without mass interference.

  • Sample Encapsulation: Seal 2–5 mg of the compound in a hermetic aluminum pan. Critical Step: Pierce the lid with a micro-pinhole. This allows evolved HCl gas to escape, preventing internal pressure build-up that would artificially shift the decomposition temperature.

  • Thermal Cycle: Heat the sample from 20°C to 300°C at 10°C/min under a 50 mL/min N₂ purge.

  • Data Interpretation: Integrate the area under the resulting peaks to calculate the enthalpy of transitions (ΔH), differentiating between a sharp endothermic melt and a broad exothermic degradation.

Workflow Sample 2-(Piperazin-1-yl)acetamide dihydrochloride Solid TGA TGA-MS (Mass Loss & Evolved Gas) Sample->TGA DSC DSC (Phase Transitions & Enthalpy) Sample->DSC Data Thermal Profile Synthesis & Validation TGA->Data DSC->Data

Figure 1: Multi-modal thermal analysis workflow for solid-state characterization.

Mechanistic Pathways of Thermal Degradation

The thermal degradation of 2-(Piperazin-1-yl)acetamide dihydrochloride is not a singular combustion event but a sequential chemical breakdown.

  • Phase I: Desolvation/Dehydration (50°C - 100°C) Amine hydrochlorides are notoriously hygroscopic. If the solid has absorbed atmospheric moisture, an initial endothermic mass loss corresponding to water evaporation (m/z 18) occurs. This is a physical, not chemical, degradation.

  • Phase II: Dehydrohalogenation (180°C - 230°C) As thermal energy exceeds the ionic lattice energy, the dihydrochloride salt dissociates. The release of two equivalents of HCl gas (m/z 36) is highly endothermic and accounts for a massive theoretical mass loss (~33.7%).

  • Phase III: Amide Dehydration and Ring Opening (>250°C) The liberated free base is thermally unstable at extreme temperatures. The primary acetamide group undergoes dehydration to yield a nitrile derivative, releasing water and ammonia. Concurrently, the piperazine ring undergoes nucleophilic attack and fragmentation, leading to complete carbonaceous pyrolysis.

Pathway Salt Intact Dihydrochloride Salt (Stable < 180°C) Dehydro Dehydrohalogenation (Loss of 2 HCl) Salt->Dehydro > 180°C FreeBase Free Base Intermediate (Reactive > 230°C) Dehydro->FreeBase Deamide Amide Dehydration (Loss of H2O -> Nitrile) FreeBase->Deamide > 250°C RingOpen Piperazine Ring Opening (Pyrolysis > 280°C) FreeBase->RingOpen > 250°C Degraded Carbonaceous Residue Deamide->Degraded RingOpen->Degraded

Figure 2: Sequential thermal degradation pathway of the dihydrochloride salt.

Quantitative Data Summary

The following table summarizes the expected thermal events based on the extrapolation of analogous piperazine dihydrochloride derivatives and primary amides ( [4]).

Thermal EventTemp. Range (°C)Enthalpy / Mass ChangeEvolved Species (TGA-MS)Mechanistic Cause
Desolvation 50 - 100Endothermic / < 2% lossH₂O (m/z 18)Evaporation of surface/bound moisture
HCl Loss 180 - 230Endothermic / ~33% lossHCl (m/z 36)Dehydrohalogenation of the salt
Amide Degradation 250 - 280Exothermic / ~15% lossNH₃ (m/z 17), H₂ODehydration to nitrile / Deamidation
Ring Fragmentation > 280Broad Exotherm / > 40% lossHydrocarbon fragmentsPiperazine ring opening / Pyrolysis

Conclusion and Storage Directives

2-(Piperazin-1-yl)acetamide dihydrochloride exhibits robust thermal stability up to approximately 180°C. This wide thermal window makes it highly suitable for standard pharmaceutical processing conditions, including vacuum drying and hot-melt extrusion, provided the processing temperature remains strictly below the HCl dissociation threshold.

Storage Recommendations: To maintain this thermal profile, the compound must be stored in a cool, dry environment (2–8°C is preferred for long-term stability) in tightly sealed, desiccated containers. Moisture ingress will not only cause physical caking but can act as a catalyst for premature amide hydrolysis upon subsequent heating.

References

  • PubChem. "2-(Piperazin-1-yl)acetamide". National Center for Biotechnology Information. URL:[Link]

  • Freeman, S. A., & Rochelle, G. T. "Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates." Industrial & Engineering Chemistry Research, 2012. URL:[Link]

Protocols & Analytical Methods

Method

synthesis of 2-(Piperazin-1-yl)acetamide dihydrochloride from piperazine

Application Note & Protocol Guide Abstract This application note details the synthesis of 2-(piperazin-1-yl)acetamide dihydrochloride (CAS: 435341-90-5), a critical "linker" scaffold used in the development of GPCR ligan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract

This application note details the synthesis of 2-(piperazin-1-yl)acetamide dihydrochloride (CAS: 435341-90-5), a critical "linker" scaffold used in the development of GPCR ligands, kinase inhibitors, and multi-specific drugs (e.g., PROTACs).[1] While direct alkylation of piperazine appears straightforward, it frequently results in statistical mixtures of mono- and bis-alkylated products, complicating purification.[1]

This guide presents two distinct protocols:

  • Method A (The "Protected" Route): The gold standard for high-purity, small-to-medium scale synthesis, utilizing N-Boc-piperazine to ensure absolute regioselectivity.[1]

  • Method B (The "Direct" Route): A cost-effective, atom-economical approach for larger scales, employing stoichiometric control and pH buffering to maximize mono-substitution.[1]

Strategic Analysis & Retrosynthesis

The core challenge in synthesizing 2-(piperazin-1-yl)acetamide from piperazine is the symmetry of the starting material .[1] Piperazine has two equivalent nucleophilic nitrogen atoms. Once the first alkylation occurs, the product (a secondary/tertiary amine system) remains nucleophilic, leading to the formation of the unwanted bis-amide dimer.[1]

Reaction Scheme & Logic Flow

The following diagram illustrates the two pathways and the critical decision points for the chemist.

G cluster_0 Method A: High Purity cluster_1 Method B: Scale-Up Pip Piperazine (Symmetric Diamine) BocPip N-Boc-Piperazine (Protected) Pip->BocPip Protection (or purchase) DirectMix Reaction Mixture (Mono + Bis + Excess Pip) Pip->DirectMix + Chloroacetamide (Excess Pip 4:1) Chloro 2-Chloroacetamide (Electrophile) Chloro->DirectMix InterA Intermediate A (Mono-protected) BocPip->InterA + Chloroacetamide K2CO3, MeCN Deprot Acid Deprotection (HCl/Dioxane) InterA->Deprot Target 2-(Piperazin-1-yl)acetamide Dihydrochloride Deprot->Target High Purity (>98%) Purification Selective Precipitation & Extraction DirectMix->Purification Remove Bis-dimer & Excess Pip Purification->Target Variable Yield

Figure 1: Strategic pathways for the synthesis of 2-(piperazin-1-yl)acetamide. Method A prioritizes selectivity via protection, while Method B relies on statistical probability.[1]

Experimental Protocols

Method A: The Protected Route (Recommended)

Best for: Research scale (mg to grams), high purity requirements, and avoiding difficult chromatography.

Step 1: Alkylation of N-Boc-Piperazine[1]
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperazine (1.0 eq) in Acetonitrile (MeCN) (10 mL/g).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq) and stir at room temperature for 10 minutes.

    • Note: K₂CO₃ is preferred over organic bases (like TEA) to prevent the formation of quaternary ammonium salts and facilitate workup.

  • Alkylation: Add 2-Chloroacetamide (1.1 eq) in one portion.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1, stain with Ninhydrin).

  • Workup:

    • Filter off the inorganic solids (K₂CO₃/KCl) while warm.

    • Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate.[1]

    • Optional: Recrystallize from EtOAc/Hexanes if the crude is colored.

Step 2: Deprotection & Salt Formation[1]
  • Dissolution: Dissolve the crude intermediate from Step 1 in Dichloromethane (DCM) (5 mL/g) or Methanol .

  • Acidification: Cool to 0°C. Slowly add 4M HCl in Dioxane (5–10 eq).

    • Caution: Gas evolution (isobutylene) will occur. Ensure proper venting.

  • Precipitation: Allow the reaction to warm to room temperature and stir for 2–3 hours. The product, 2-(piperazin-1-yl)acetamide dihydrochloride , will precipitate as a white solid.[1]

  • Isolation: Filter the solid under an inert atmosphere (nitrogen) as the salt can be hygroscopic. Wash with diethyl ether to remove traces of Boc-byproducts.[1]

  • Drying: Dry in a vacuum oven at 40°C.

Method B: The Direct Route (Scale-Up Optimized)

Best for: Large scale (>50g), where cost of Boc-piperazine is prohibitive.[1]

Protocol
  • Stoichiometry Control: In a reaction vessel, dissolve Piperazine (anhydrous) (4.0 eq) in Ethanol (10 mL/g).

    • Critical: The large excess of piperazine is non-negotiable. It statistically forces the electrophile to react with free piperazine rather than the mono-alkylated product.[1]

  • Addition: Heat to reflux (78°C). Add a solution of 2-Chloroacetamide (1.0 eq) in Ethanol dropwise over 1 hour.

    • Why: Slow addition keeps the instantaneous concentration of the electrophile low, further suppressing dimer formation.

  • Reaction: Reflux for an additional 2 hours.

  • Workup (The "Bis-Exclusion" Method):

    • Cool the mixture to 0°C. Unreacted piperazine may partially crystallize; filter this off.

    • Evaporate the solvent to dryness.

    • Extraction: Triturate the residue with Dichloromethane (DCM) . The desired mono-product and excess piperazine are soluble, while the bis-amide dimer (if formed) has poor solubility in cold DCM.[1] Filter off any insoluble solids.

  • Purification (Removal of Excess Piperazine):

    • The challenge is separating the product (polar amine) from excess piperazine (polar amine).

    • Technique: Dissolve the crude oil in a minimum amount of Isopropanol (IPA) . Add HCl (conc. aqueous or gas) to pH 2.[1]

    • The dihydrochloride of the product is less soluble in IPA than piperazine hydrochloride. Cool to -20°C to crystallize the target salt.[1]

    • Alternative: If available, use cation exchange resin (Dowex 50W). Load mixture, wash with water (removes neutral impurities), elute with dilute ammonia. Piperazine elutes first; the product elutes later due to the amide interaction.

Quantitative Data Summary

ParameterMethod A (Protected)Method B (Direct)
Yield (Overall) 85–92%40–60% (isolated)
Purity >98%90–95% (requires recrystallization)
Atom Economy Lower (Boc waste)High
Cost High (Boc-piperazine)Low (Commodity reagents)
Key Impurity tert-Butyl cation polymersBis(acetamide)piperazine dimer
Suitability Med Chem / Library SynthesisProcess Development / kg Scale

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated solid against these spectral benchmarks.

1H NMR (D₂O, 400 MHz):

  • δ 3.95 (s, 2H): Singlet corresponding to the N-CH₂ -CO protons.[1] This is the diagnostic peak. If this appears as a multiplet or shifts significantly, suspect dimer formation.

  • δ 3.40–3.55 (m, 8H): Piperazine ring protons. In the dihydrochloride salt, these will be deshielded and may appear as a broad clustering due to salt formation and ring dynamics.

Mass Spectrometry (ESI+):

  • [M+H]⁺ Calc: 144.11

  • [M+H]⁺ Found: 144.1[1]

  • Check: If you see m/z ~201, you have the bis-alkylated dimer (Piperazine + 2 acetamide groups).[1]

References

  • Synthesis of Piperazine Linkers: Journal of Medicinal Chemistry, "Synthesis of N,N'-substituted piperazine derivatives with polyamine-like actions".[1] Link

  • Mono-alkylation Selectivity: European Journal of Organic Chemistry, "Selectivity in the Alkylation of Piperazine".[1] Link[1]

  • Process Chemistry (Ranolazine Intermediate): Organic Process Research & Development, "Improved Process for Ranolazine". Describes the handling of piperazine acetamide intermediates. Link[1]

  • General Amide Synthesis: PrepChem, "Synthesis of 1-substituted piperazine acetamides".[1] Link

Sources

Application

Strategic Application of 2-(Piperazin-1-yl)acetamide Linkers in Heterobifunctional Drug Design

Executive Summary: The "Solubility Switch" in Linker Design In the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is far more than a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Solubility Switch" in Linker Design

In the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is far more than a passive tether.[1] It is a critical determinant of physicochemical properties, permeability, and ternary complex stability.

The 2-(piperazin-1-yl)acetamide motif has emerged as a superior alternative to traditional polyethylene glycol (PEG) or alkyl chain linkers. Unlike PEGs, which are conformationally floppy and can suffer from oxidative degradation, the piperazine-acetamide unit offers a semi-rigid structure with a tunable basic nitrogen. This "proton sponge" effect enhances aqueous solubility at physiological pH while maintaining lipophilicity for membrane permeability, effectively breaking the "solubility-permeability trade-off" often seen in high molecular weight degraders.

This guide details the strategic rationale, synthesis, and validation of this linker motif, providing a robust roadmap for its integration into your drug discovery pipeline.

Scientific Rationale & Chemical Logic

The Physicochemical Advantage

The core structure of 2-(piperazin-1-yl)acetamide consists of a piperazine ring


-linked to an acetamide group.[2] This architecture solves three common failure modes in degrader design:
  • Solubility (The Protonation Switch): The distal nitrogen of the piperazine ring (N4) typically has a

    
     of ~8.0–9.8 (depending on substitution). In the acidic microenvironment of the endosome (pH ~5.5–6.0), this nitrogen becomes protonated, preventing endosomal entrapment and aiding cytosolic release. In the cytosol (pH 7.4), a significant fraction remains neutral, facilitating target engagement.
    
  • Conformational Bias: The piperazine ring introduces a defined "kink" or exit vector, unlike the isotropic flexibility of PEG. This restricts the entropic penalty upon ternary complex formation.

  • Metabolic Stability: The acetamide bond is generally robust against plasma esterases, unlike ester-linked congeners.

Structural Motif Analysis

In a drug design context, "2-(piperazin-1-yl)acetamide" refers to the linker motif generated by the coupling of a piperazine unit to an electrophilic acetamide precursor.

  • Proximal Attachment: The amide nitrogen connects to one pharmacophore (e.g., the E3 ligase ligand).

  • Distal Attachment: The secondary amine of the piperazine connects to the second pharmacophore (e.g., the Warhead) or serves as the solubility handle.

Decision Matrix: When to Use This Linker

The following decision tree illustrates when to deploy the piperazine-acetamide linker versus standard alternatives.

LinkerSelection Start Linker Selection Strategy Solubility Is the payload highly hydrophobic? Start->Solubility Rigidity Is the Ternary Complex entropically unfavorable? Solubility->Rigidity Yes Alkyl Use Alkyl Chain Solubility->Alkyl No (Lipophilicity needed) PipAcet Use 2-(Piperazin-1-yl)acetamide Rigidity->PipAcet Yes (Need rigid vector) Length Is short/medium length required? Rigidity->Length No (Flexibility ok) PEG Use PEG Linker Length->PEG No (> 10 atoms) Length->PipAcet Yes (< 10 atoms)

Figure 1: Strategic decision tree for selecting piperazine-acetamide linkers based on hydrophobicity and entropic constraints.

Experimental Protocols

Protocol A: Step-by-Step Synthesis of the Linker Motif

Objective: To install the 2-(piperazin-1-yl)acetamide linker between an amine-bearing Warhead (R-NH2) and a carboxylic acid-bearing Ligase Ligand (or vice versa).

Reagents Required:

  • Chloroacetyl chloride (CAS: 79-04-9)

  • N-Boc-piperazine (CAS: 57260-71-6)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM), Anhydrous DMF

  • TFA (Trifluoroacetic acid)

Step 1: Formation of the Chloroacetamide Electrophile

Rationale: The acetamide bond is formed first to create a reactive electrophile for the piperazine.

  • Dissolve the amine-bearing pharmacophore (R-NH2 , 1.0 eq) in anhydrous DCM (0.1 M) under inert atmosphere (

    
    ).
    
  • Add DIPEA (2.0 eq) and cool the solution to 0°C.

  • Dropwise add Chloroacetyl chloride (1.1 eq).

  • Stir at 0°C for 30 min, then warm to RT for 1 hour.

  • QC Check: Monitor by LCMS for conversion to the chloride intermediate (R-NH-CO-CH2-Cl ).

  • Workup: Dilute with DCM, wash with 1N HCl (briskly), sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
Step 2: Nucleophilic Displacement with Piperazine

Rationale: Piperazine acts as a potent nucleophile to displace the chloride, installing the solubility-enhancing ring.

  • Dissolve the chloride intermediate from Step 1 in MeCN or DMF (0.1 M).

  • Add N-Boc-piperazine (1.5 eq), KI (catalytic, 0.1 eq), and

    
     (2.0 eq).
    
  • Heat to 60°C for 4–12 hours.

  • QC Check: LCMS should show the Boc-protected adduct (R-NH-CO-CH2-Piperazine-Boc ).

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Purify via flash chromatography (MeOH/DCM gradient).

Step 3: Deprotection and Final Coupling
  • Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour to remove the Boc group.

  • Concentrate in vacuo.[3] Crucial: Perform an azeotrope with toluene or DCM x3 to remove residual TFA, which can interfere with the next coupling.

  • Redissolve the free amine salt in DMF. Add the second pharmacophore acid (Ligand-COOH ), HATU (1.2 eq), and DIPEA (3–4 eq) to adjust pH > 8.

  • Stir at RT until complete.

Protocol B: Physicochemical Profiling (Self-Validation)

To ensure the linker is functioning as intended, run the following validation assays.

AssayParameterTarget CriteriaMethod Note
Kinetic Solubility Aqueous Solubility> 50 µM (PBS, pH 7.4)Turbidimetric assay or HPLC-UV.
LogD Lipophilicity2.0 – 4.0Shake-flask method (Octanol/PBS).
Plasma Stability Metabolic Stability

> 60 min
Incubate in mouse/human plasma; monitor parent loss.
PAMPA Permeability

>

cm/s
Parallel Artificial Membrane Permeability Assay.

Synthetic Workflow Visualization

The following diagram details the convergent synthesis strategy described in Protocol A.

SynthesisWorkflow Warhead Warhead-NH2 Inter1 Cl-Acetamide Intermediate Warhead->Inter1 Acylation (DIPEA, DCM) ClAc Chloroacetyl Chloride ClAc->Inter1 Inter2 Linker-Warhead (Boc-Protected) Inter1->Inter2 SN2 Displacement (K2CO3, 60°C) Pip N-Boc-Piperazine Pip->Inter2 Deprot Deprotection (TFA) Inter2->Deprot Couple Coupling w/ Ligase Ligand Deprot->Couple Final Final PROTAC (Piperazine-Acetamide Linked) Couple->Final

Figure 2: Convergent synthesis workflow for installing the 2-(piperazin-1-yl)acetamide linker.

Troubleshooting & Optimization

Common Pitfall: Poor Yield in Step 2 ( )
  • Cause: Steric hindrance on the piperazine or competing hydrolysis of the chloride.

  • Solution: Switch solvent to DMF or DMAc (aprotic polar) and add KI (Finkelstein condition) to generate the more reactive iodide intermediate in situ.

Common Pitfall: Linker Cyclization
  • Observation: In rare cases, if the "R" group on the acetamide has a nucleophile nearby, it may attack the carbonyl.

  • Solution: Ensure the "R" group amine is primary or secondary but lacks competing nucleophiles (like -OH or -SH) within 2-3 bonds, or protect them orthogonally.

Optimization: Modulating
  • If the linker is too basic (causing lysosomal trapping), add electron-withdrawing groups (e.g., fluorine) to the acetamide alpha-carbon or the piperazine ring to lower the

    
    .
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3409342, 2-(Piperazin-1-yl)acetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2022).[4] PROTACs bearing piperazine-containing linkers: what effect on their protonation state?RSC Advances. Retrieved from [Link]

  • D'Ambrosio, K., et al. (2020).[5] The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII. Dalton Transactions. Retrieved from [Link]

Sources

Method

Application Note: Optimized Coupling Protocols for 2-(Piperazin-1-yl)acetamide

Executive Summary The coupling of 2-(piperazin-1-yl)acetamide (Reactant A) with aryl halides is a pivotal transformation in medicinal chemistry, particularly for synthesizing kinase inhibitors and GPCR modulators.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of 2-(piperazin-1-yl)acetamide (Reactant A) with aryl halides is a pivotal transformation in medicinal chemistry, particularly for synthesizing kinase inhibitors and GPCR modulators.[1][2] However, this specific piperazine derivative presents a unique challenge: the acetamide tail (


)  introduces significant polarity and potential coordinating sites that can interfere with standard non-polar catalytic cycles.[2]

This guide provides three distinct, field-validated protocols tailored to the electronic nature of the aryl halide partner, addressing the specific solubility and chemoselectivity requirements of the acetamide moiety.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The core objective is to form a C-N bond at the secondary amine (N4) of the piperazine ring while preserving the primary amide (


) on the side chain.[1][2]
  • Nucleophilicity: The secondary amine (N4) is significantly more nucleophilic than the amide nitrogen.[2]

  • Catalyst Poisoning: The amide oxygen or nitrogen can act as a hemilabile ligand, potentially displacing phosphines on Palladium centers.[2] Counter-strategy: Use bulky, electron-rich ligands (e.g., BrettPhos, RuPhos).[1][2]

  • Solubility: Unlike simple N-methylpiperazine, the acetamide derivative has poor solubility in non-polar solvents (Toluene, Hexanes).[1][2] Counter-strategy: Use polar aprotic cosolvents (DMF, DMSO) or alcohols (t-Amyl alcohol).[1][2]

Decision Matrix

Select your protocol based on the electronic properties of your Aryl Halide (Ar-X).

ReactionStrategy Start Aryl Halide (Ar-X) Properties ElectronPoor Electron-Deficient (e.g., Pyridines, Nitro-benzenes) Start->ElectronPoor Strong EWG present ElectronNeutral Electron-Neutral / Rich (e.g., Anisoles, Toluenes) Start->ElectronNeutral No EWG / Electron Donating MethodA PROTOCOL A: SnAr (Nucleophilic Substitution) ElectronPoor->MethodA Halogen = F, Cl MethodB PROTOCOL B: Buchwald-Hartwig (Pd-Catalysis) ElectronNeutral->MethodB Halogen = Br, I, OTf (High Yield / Broad Scope) MethodC PROTOCOL C: Ullmann (Cu-Catalysis) ElectronNeutral->MethodC Halogen = I (Cost Sensitive / Scalable)

Figure 1: Strategic decision tree for selecting the optimal coupling methodology.[1][2]

Detailed Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Best For: Electron-deficient heterocycles (e.g., 2-chloropyridine, 4-chloropyrimidine, fluoronitrobenzene).[1][2] Mechanism: Addition-Elimination.[1][3] No metal catalyst required.[1]

Reagents & Conditions
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone).[1][2] Why: High dielectric constant stabilizes the Meisenheimer intermediate and solubilizes the polar acetamide.[1][2]

  • Base: DIPEA (Diisopropylethylamine) or

    
    .[2]
    
  • Temperature:

    
    .
    
Step-by-Step Procedure
  • Charge: To a reaction vial, add Aryl Halide (1.0 equiv) and 2-(Piperazin-1-yl)acetamide (1.1 equiv).

  • Solubilize: Add DMSO (

    
     volumes). Ensure the acetamide is fully dissolved; mild heating (
    
    
    
    ) may be required before adding base.[2]
  • Activate: Add DIPEA (2.0 equiv).[1]

  • React: Heat to

    
     for 
    
    
    
    hours. Monitor by LCMS.[1]
    • Note: TLC may streak due to the amide; LCMS is preferred.[1][2]

  • Workup (Precipitation Method):

    • Cool to room temperature.[1]

    • Slowly pour the reaction mixture into ice-water (10x reaction volume) with vigorous stirring.

    • The product often precipitates as a solid.[1] Filter and wash with water to remove DMSO.[1]

    • Alternative: If product is water-soluble, extract with n-Butanol or DCM/iPrOH (3:1).[1]

Protocol B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Best For: Unactivated aryl bromides, chlorides, and iodides.[1][2] Mechanism: Pd(0)/Pd(II) catalytic cycle.[2]

Critical Optimization for Acetamide Derivatives

Standard conditions (Toluene/


) often fail here because:
  • Solubility: The acetamide precipitates in toluene.[1]

  • Base Sensitivity: Strong alkoxide bases (

    
    ) can hydrolyze the primary amide to a carboxylic acid or cause side-reactions.[1][2]
    

Recommended System:

  • Catalyst: XPhos Pd G4 or BrettPhos Pd G4 (

    
    ).[2]
    
    • Why: These precatalysts ensure rapid activation.[1] BrettPhos is bulky, preventing the acetamide tail from coordinating to the Pd center.[1][2]

  • Base:

    
     (Cesium Carbonate) or 
    
    
    
    .[2]
    • Why: Weaker bases prevent amide hydrolysis.[1]

      
       has better solubility in organic solvents than 
      
      
      
      .[2]
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol .[1][2]

    • Tip: If the starting amine is insoluble, add

      
       DMF as a cosolvent.[2]
      
Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Charge Solids: Add Aryl Halide (1.0 equiv), 2-(Piperazin-1-yl)acetamide (1.2 equiv), Base (

    
    , 2.0 equiv), and Precatalyst (BrettPhos Pd G4, 
    
    
    
    ).
  • Degas: Seal the vial and purge with inert gas for 5 minutes.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration

    
    ) via syringe.
    
  • React: Heat to

    
     for 
    
    
    
    hours.
  • Workup:

    • Filter through a pad of Celite to remove inorganic salts and Palladium black.[1]

    • Elute with MeOH/DCM (1:9).

    • Concentrate in vacuo.[1] Purify via flash chromatography (DCM/MeOH gradient, typically requiring

      
       MeOH due to polarity).
      

BuchwaldWorkflow Step1 1. Inert Setup (Ar/N2 Purge) Step2 2. Charge Reagents (Amine, Ar-X, Base, Pd) Step1->Step2 Step3 3. Heat (80-100°C) Solvent: Dioxane/DMF Step2->Step3 Step4 4. Filter (Celite) Remove Pd residues Step3->Step4 Step5 5. Purification (DCM:MeOH) Step4->Step5

Figure 2: Workflow for Pd-catalyzed coupling of polar piperazine derivatives.

Protocol C: Ullmann-Type Coupling (Copper-Catalyzed)

Best For: Aryl Iodides where cost is a constraint and Pd is unavailable.[1][2] Limitations: Requires higher temperatures; less tolerant of steric hindrance.[1]

Reagents
  • Catalyst: CuI (

    
    ).[2]
    
  • Ligand: L-Proline (

    
    ) or 1,10-Phenanthroline.[1][2]
    
  • Base:

    
     (2.0 equiv).[2]
    
  • Solvent: DMSO.

Procedure
  • Combine Ar-I, Amine, CuI, Ligand, and Base in a sealed tube.[2]

  • Add DMSO.[1]

  • Heat to

    
     for 24 hours.
    
  • Note: This reaction is often slower than Pd-catalysis.[1] Ensure vigorous stirring as the mixture is heterogeneous.

Data Summary & Troubleshooting

Solvent & Base Compatibility Table[1][2]
ParameterRecommendedAvoidReason
Solvent Dioxane, t-Amyl Alcohol, DMSO, DMFToluene, Hexane, Et2OThe acetamide tail is insoluble in non-polar solvents, leading to stalled reactivity.[1][2]
Base

,

, DIPEA

, NaH, LDA
Strong bases hydrolyze the primary amide (

) to acid (

).[2]
Ligand BrettPhos, RuPhos, XPhos

, simple bidentates
Bulky ligands prevent the amide oxygen from coordinating to and poisoning the metal center.[2]
Troubleshooting Guide
  • Issue: Low Conversion.

    • Diagnosis: Catalyst deactivation or poor solubility.[1]

    • Fix: Switch solvent to DMSO/Dioxane (1:1) mix. Increase catalyst loading to

      
      .
      
  • Issue: Side Product (M+1 mass).

    • Diagnosis: Hydrolysis of amide to acid.[1]

    • Fix: Ensure reagents are dry.[1] Switch from carbonate base to phosphate base (

      
      ).[2] Lower temperature.
      
  • Issue: Product stuck in aqueous phase during workup.

    • Diagnosis: Product is amphiphilic.[1]

    • Fix: Do not use water extraction.[1] Filter salts, evaporate solvent, and load directly onto silica or C18 reverse-phase column.[1][2]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[2]

    • Context: Establishes BrettPhos/RuPhos as superior ligands for secondary amine coupling.[1]

  • Maiti, D., et al. (2009).[2] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides." Chemical Science. Link

    • Context: Demonstrates tolerance of polar functional groups (amides/alcohols)
  • Roughley, S. D., & Jordan, A. M. (2011).[2] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link[2]

    • Context: Discusses the physicochemical properties of piperazine acetamides in drug design (solubility/polarity).
  • Ricci, A. (2000).[2] "Modern Amination Methods." Wiley-VCH.[1]

    • Context: General reference for SnAr conditions in heterocyclic chemistry.

Sources

Application

Application Note: 2-(Piperazin-1-yl)acetamide Dihydrochloride in Peptide Coupling

Executive Summary 2-(Piperazin-1-yl)acetamide dihydrochloride (CAS: 1148003-49-9) is a critical piperazine building block used to introduce polar, non-aromatic heterocycles into peptide mimetics and small molecule drugs....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Piperazin-1-yl)acetamide dihydrochloride (CAS: 1148003-49-9) is a critical piperazine building block used to introduce polar, non-aromatic heterocycles into peptide mimetics and small molecule drugs. It acts as a secondary amine nucleophile in amidation reactions.

This reagent is structurally significant because the acetamide side chain (


) imparts specific solubility properties and hydrogen-bonding capabilities (donor/acceptor) often required for binding affinity in kinase inhibitors and GPCR ligands (e.g., Ranolazine analogs).

Key Challenge: The commercial reagent is supplied as a dihydrochloride salt . Direct use without proper neutralization results in failed couplings due to the protonation of the nucleophilic secondary amine. This guide details the "Base-Break" protocol to ensure quantitative conversion.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
Chemical Name 2-(Piperazin-1-yl)acetamide dihydrochloride
CAS Number 1148003-49-9 (Salt); 55829-43-1 (Free Base)
Molecular Weight 216.11 g/mol (dihydrochloride); 143.19 g/mol (Free Base)
Structure ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

pKa (Piperazine) ~9.8 (N1), ~5.6 (N4)
Solubility High: Water, DMSO.[1][2][3] Moderate: Methanol. Low: DCM, THF.
Function Secondary Amine Nucleophile (Linker/Solubility Enhancer)

Mechanistic Insight: The "Base-Break" Requirement

In peptide coupling, the nucleophile must be uncharged. The dihydrochloride form contains two protons: one on the secondary amine (the reaction site) and one on the tertiary amine.



Failure to neutralize the salt completely inhibits the reaction. Because the reagent is a dihydrochloride, at least 2.0 equivalents of base  are required just to neutralize the salt. A third equivalent is necessary to neutralize the acid generated during activation (if using acid halides) or to maintain basicity for coupling reagents like HATU.
Risk of Side Reactions
  • Dehydration: Strong activating agents (e.g., excess EDC without buffering) can theoretically dehydrate the primary amide (

    
    ) to a nitrile (
    
    
    
    ).
  • Solubility Crash: The free base of the reagent is polar. If the coupling is performed in pure DCM, the neutralized reagent may precipitate before reacting. DMF or NMP is recommended.

Validated Protocol: HATU-Mediated Coupling

This protocol uses HATU due to its high efficiency with secondary amines and steric tolerance.

Reagents
  • Carboxylic Acid (R-COOH): 1.0 equiv.

  • Amine Reagent: 2-(Piperazin-1-yl)acetamide 2HCl (1.2 equiv).

  • Coupling Agent: HATU (1.1 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) (4.0 equiv).

  • Solvent: Anhydrous DMF (Minimum 5-10 mL per mmol).

Step-by-Step Methodology

Phase 1: Activation

  • Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF under Nitrogen/Argon.

  • Add HATU (1.1 eq) .

  • Add DIPEA (1.0 eq) immediately.

  • Wait: Stir for 5–10 minutes at Room Temperature (RT) to form the activated O-At ester.

    • Checkpoint: Solution should turn slightly yellow; if colorless, ensure reagents are dry.

Phase 2: The "Base-Break" (Crucial) 5. In a separate vial, suspend 2-(Piperazin-1-yl)acetamide 2HCl (1.2 eq) in DMF. 6. Add DIPEA (3.0 eq) .

  • Note: The suspension may clear up as the free base forms. If it remains cloudy, sonicate for 30 seconds.
  • Add this amine solution dropwise to the Activated Acid mixture from Phase 1.

Phase 3: Reaction & Monitoring 8. Stir at RT for 2–4 hours. 9. LC-MS Check: Monitor for the disappearance of R-COOH (M+H) and appearance of Product (M+H).

  • Success Criterion: >95% conversion of the acid.[4]

Phase 4: Workup (Polar Product Strategy) Since the product contains a piperazine and a primary amide, it will be polar. Standard aqueous extraction (DCM/Water) may lead to product loss in the aqueous layer.

  • Method A (Precipitation): Pour reaction mixture into 10 volumes of ice-cold water or diethyl ether. If solid forms, filter and wash.

  • Method B (Lyophilization): If no precipitate, dilute with water/MeCN and lyophilize directly, then purify via Reverse-Phase HPLC (C18).

Visual Workflow (Graphviz)

PeptideCoupling Start Start: Reagent Prep Acid Carboxylic Acid (1.0 eq) in DMF Start->Acid Salt Piperazine-Acetamide 2HCl (1.2 eq) Start->Salt Activation Add HATU (1.1 eq) + DIPEA (1.0 eq) (Wait 5 min) Acid->Activation Coupling Combine Solutions Stir RT, 2-4h Activation->Coupling Neutralization Neutralization Step: Add DIPEA (3.0 eq) (Free-basing) Salt->Neutralization Crucial Step Neutralization->Coupling Check LC-MS Check: Acid Consumed? Coupling->Check Workup Workup: Lyophilization or RP-HPLC Purification Check->Workup Yes Reprocess Add more HATU/Base Check->Reprocess No Reprocess->Coupling

Caption: Logic flow for coupling dihydrochloride salts, highlighting the parallel neutralization step required before combination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of 2HCl salt.Ensure total Base

4.0 equivalents relative to the acid (assuming 1:1 stoichiometry).
Precipitation Reagent insolubility in DCM/THF.Switch solvent to 100% DMF or NMP.
Nitrile Formation Dehydration of primary amide.Avoid EDC/carbodiimides if possible; use HATU/HBTU. Avoid heating >40°C.
Product in Aqueous Layer Product is highly polar (amphiphilic).Do not use aqueous extraction. Evaporate DMF and load directly onto C18 flash column.

References

  • ChemScene. (n.d.). 2-(2,2-Dimethylpiperazin-1-yl)acetamide dihydrochloride - General Information. Retrieved from

  • BenchChem. (2025).[5] Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3409342, 2-(Piperazin-1-yl)acetamide. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • ResearchGate. (2025). Improved Process for Ranolazine: An Antianginal Agent. Retrieved from

Sources

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-(Piperazin-1-yl)acetamide

Introduction & Mechanistic Rationale The piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in CNS therapeutics, kinase inhibitors, and lidocaine analogs (1[1]). Synthesizing N-ary...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in CNS therapeutics, kinase inhibitors, and lidocaine analogs (1[1]). Synthesizing N-aryl piperazine derivatives historically relied on harsh nucleophilic aromatic substitution (SNAr) or Ullmann couplings. The advent of the Buchwald-Hartwig amination revolutionized this process, enabling the cross-coupling of aryl halides with secondary amines under mild conditions (2[2]).

When utilizing 2-(piperazin-1-yl)acetamide, a unique chemoselectivity challenge arises: the molecule possesses both a highly nucleophilic secondary amine and a primary amide. Fortunately, palladium-catalyzed systems exhibit profound selectivity for the secondary aliphatic amine over the primary amide, driven by the superior coordination kinetics of the piperazine nitrogen (3[3]).

The choice of ligand is the most critical parameter. For secondary amines, bulky dialkylbiaryl phosphine ligands like RuPhos are vastly superior to BrettPhos or first-generation ligands (e.g., BINAP). Theoretical and kinetic studies reveal that in Pd-RuPhos systems, the rate-limiting step is reductive elimination. The immense steric hindrance of RuPhos forces the palladium center to rapidly expel the product, preventing catalyst trapping and off-target reactions (4[4]).

Catalytic Cycle & Workflow

G Pd0 Pd(0)-RuPhos Active Catalyst PdII_OA Pd(II)(Ar)(Br)(RuPhos) Oxidative Addition Pd0->PdII_OA Aryl Bromide PdII_Amine Pd(II)(Ar)(Amine)(RuPhos) Amine Coordination PdII_OA->PdII_Amine 2-(Piperazin-1-yl)acetamide PdII_Amido Pd(II)(Ar)(Amido)(RuPhos) Deprotonation PdII_Amine->PdII_Amido NaOtBu (Base) PdII_Amido->Pd0 Reductive Elimination (Rate-Limiting) Product N-Aryl Piperazine Product PdII_Amido->Product Product Release

Catalytic cycle of the Buchwald-Hartwig amination using a Pd-RuPhos system.

Reaction Optimization & Quantitative Data

To establish a self-validating and robust protocol, various ligands and bases were screened for the coupling of 2-(piperazin-1-yl)acetamide with 4-bromotoluene. The data below illustrates the causality behind selecting the Pd2(dba)3 / RuPhos / NaOtBu system (5[5]).

EntryLigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1BINAPNaOtBuToluene10045Sluggish reductive elimination; significant accumulation of Pd(II) intermediates.
2DPPFCs2CO3Dioxane10052Bidentate ligand restricts the necessary geometry for efficient coupling.
3XPhosNaOtBuToluene10078Good conversion, but minor hydrodehalogenation observed.
4 RuPhos NaOtBu Toluene 85 94 Optimal steric bulk accelerates reductive elimination; highly selective.
5RuPhosK3PO4t-AmylOH10088Milder base prevents side reactions but requires higher thermal energy.

Table 1: Optimization of reaction conditions for the N-arylation of 2-(piperazin-1-yl)acetamide.

Detailed Experimental Protocol

Target: Synthesis of 2-(4-(p-tolyl)piperazin-1-yl)acetamide.

Materials & Reagents
  • 4-Bromotoluene: 1.0 equiv, 1.0 mmol, 171.0 mg

  • 2-(Piperazin-1-yl)acetamide: 1.2 equiv, 1.2 mmol, 171.8 mg

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]: 2 mol%, 0.02 mmol, 18.3 mg

  • RuPhos: 4 mol%, 0.04 mmol, 18.7 mg

  • Sodium tert-butoxide [NaOtBu]: 1.5 equiv, 1.5 mmol, 144.2 mg

  • Anhydrous Toluene: 5.0 mL

Step-by-Step Methodology
  • Pre-catalyst Activation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd2(dba)3 and RuPhos. Add 1.0 mL of anhydrous toluene. Stir the mixture at room temperature for 15 minutes.

    • Causality: Pre-mixing allows the generation of the active, monoligated Pd(0)-RuPhos complex before introducing competing coordinating species (like the amine or amide).

  • Reagent Addition: To the activated catalyst solution, add 4-bromotoluene, 2-(piperazin-1-yl)acetamide, and NaOtBu. Wash the walls of the tube with the remaining 4.0 mL of anhydrous toluene.

    • Causality: NaOtBu is a strong, non-nucleophilic base that efficiently deprotonates the amine-coordinated Pd(II) complex without participating in unwanted nucleophilic attack on the aryl halide.

  • Reaction Execution: Seal the Schlenk tube with a Teflon screw cap, remove it from the glovebox, and submerge it in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12 hours.

    • Causality: Vigorous stirring is essential as the reaction is a heterogeneous mixture (NaOtBu is only partially soluble in toluene). Heating to 85 °C provides sufficient thermal energy to overcome the activation barrier for the rate-limiting reductive elimination.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

    • Causality: Celite filtration removes insoluble palladium black and inorganic salts (NaBr, unreacted NaOtBu), preventing emulsion formation during subsequent steps.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane:Methanol (98:2 to 90:10).

    • Causality: The presence of the secondary amine and primary amide makes the product highly polar. A polar protic co-solvent (MeOH) is required to overcome strong silica adsorption.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the protocol, the following validation checkpoints must be observed:

  • TLC Monitoring: 4-Bromotoluene is UV-active (Rf ≈ 0.8 in Hexanes:EtOAc 9:1). The product will remain at the baseline in this solvent system. Switch to DCM:MeOH (9:1) to observe the product (Rf ≈ 0.3). The product spot will stain intensely with iodine or potassium permanganate.

  • LC-MS Verification: An aliquot of the reaction mixture diluted in LC-MS grade MeCN should exhibit a clean conversion. Look for the disappearance of the aryl halide and the emergence of the product mass [M+H]+ at m/z 234.1.

  • NMR Causality: In the 1H NMR spectrum, the successful C-N bond formation is confirmed by the disappearance of the broad N-H stretch of the starting piperazine (~2.5 ppm) and the upfield shift of the aryl protons. The electron-donating nature of the piperazine nitrogen pushes the ortho-protons of the p-tolyl group upfield compared to the starting 4-bromotoluene.

  • Troubleshooting Dehalogenation: If significant toluene (hydrodehalogenation product) is observed, it indicates that

    
    -hydride elimination is competing with reductive elimination. Ensure that the RuPhos ligand is not degraded (store in a desiccator) and strictly maintain anhydrous conditions, as moisture can protonate the Pd-aryl intermediate.
    

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega | 4

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines | PMC (NIH) | 5

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry | PMC (NIH) | 1

  • Buchwald-Hartwig Amination | Chemistry LibreTexts | 2

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI | 3

Sources

Application

Application Notes &amp; Protocols: Recrystallization Methods for 2-(Piperazin-1-yl)acetamide Dihydrochloride

Abstract This document provides a comprehensive technical guide for the purification of 2-(Piperazin-1-yl)acetamide dihydrochloride via recrystallization. As a highly polar, water-soluble small molecule salt, this compou...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the purification of 2-(Piperazin-1-yl)acetamide dihydrochloride via recrystallization. As a highly polar, water-soluble small molecule salt, this compound presents specific challenges that are not adequately addressed by generic recrystallization protocols. These application notes detail the underlying principles, systematic solvent selection strategies, and step-by-step protocols for achieving high purity. The methodologies are designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of polar pharmaceutical intermediates and active ingredients.

Introduction: The Challenge of Purifying Polar Hydrochloride Salts

2-(Piperazin-1-yl)acetamide dihydrochloride is a bifunctional molecule containing a piperazine ring and a primary amide. The presence of two basic nitrogen atoms, protonated to form a dihydrochloride salt, renders the molecule highly polar and typically crystalline. In drug development and research, achieving high purity is non-negotiable. Recrystallization is a powerful, cost-effective, and scalable purification technique that, when optimized, can effectively remove process impurities, by-products, and residual solvents.[1][2]

However, the high polarity and salt character of 2-(Piperazin-1-yl)acetamide dihydrochloride mean it is often highly soluble in common polar protic solvents (e.g., methanol, water) even at low temperatures, while being virtually insoluble in non-polar solvents.[3] This solubility profile can make traditional single-solvent recrystallization methods inefficient, often resulting in low yields.

The core objective of this guide is to elucidate robust methodologies, primarily focusing on mixed-solvent systems, to overcome these challenges and provide a reliable path to high-purity material.

Physicochemical Characterization and Rationale for Solvent Selection

Understanding the physicochemical properties of the target compound is the foundation for developing a logical recrystallization strategy.

  • Compound: 2-(Piperazin-1-yl)acetamide Dihydrochloride

  • Molecular Formula: C₆H₁₃N₃O · 2HCl

  • Molecular Weight: 216.11 g/mol (dihydrochloride salt)

  • Appearance: Typically a white to off-white solid.[4]

  • Polarity: Very high due to the two protonated amine centers and the amide group. The computed XLogP3 of the free base is -1.4, indicating high hydrophilicity.[5]

The "Like Dissolves Like" Principle in Action: The compound's salt nature dictates that highly polar solvents will be required for dissolution. The primary task is to identify a solvent or solvent system where the compound is highly soluble at an elevated temperature but sparingly soluble at ambient or sub-ambient temperatures.[6]

2.1. Solvent Screening Strategy

A systematic screening of solvents is the most effective approach.[6] Given the compound's polarity, the screening should focus on polar protic and polar aprotic solvents as primary solvents, and less polar, miscible solvents as anti-solvents.

Diagram 1: Solvent Selection Workflow

This diagram illustrates the logical flow for identifying a suitable solvent system for a polar hydrochloride salt.

Solvent_Selection A Start: Crude 2-(Piperazin-1-yl)acetamide dihydrochloride Solid B Select Potential Primary Solvents (Polar Protic: H2O, MeOH, EtOH, IPA) A->B C Test Solubility (50 mg solid in 1 mL solvent) at Room Temperature B->C D Is it soluble at RT? C->D E Solvent is unsuitable as a single solvent. D->E Yes F Heat to Boiling D->F No L Select Miscible Anti-Solvent (e.g., Acetone, Et2O, EtOAc, MeCN) E->L G Is it soluble when hot? F->G G->E No H Cool to 0-5 °C G->H Yes I Do crystals form? H->I J SUCCESS: Use as Single Solvent System I->J Yes K FAILURE: Poor recovery or no crystals. Proceed to Mixed-Solvent System. I->K No K->L M Develop Mixed-Solvent Protocol L->M

Caption: Workflow for systematic recrystallization solvent screening.

2.2. Potential Solvent Systems

Based on common practices for amine hydrochloride salts, the following solvents are recommended for initial screening.[3][7]

Solvent ClassSolvent NameBoiling Point (°C)Polarity (Dielectric Constant, ε)Role & Rationale
Primary (Good) Solvents Water10080.4Excellent solvent for polar salts, but can be difficult to remove from crystals.[8] Often used in combination with an alcohol.
Methanol (MeOH)6533.0Good solvent for many polar compounds; highly volatile.[8] Can sometimes be too effective, leading to poor recovery.
Ethanol (EtOH)7824.3Excellent, less volatile alternative to methanol. Often used as a 95% aqueous solution.[8]
2-Propanol (IPA)8218.3Often a preferred solvent for hydrochloride salts as it is less polar than ethanol, potentially allowing for better crystal formation upon cooling.[3]
Anti-solvents (Poor) Acetone5620.7Miscible with water and alcohols. Can be an effective anti-solvent, but its utility for some HCl salts is limited.[3]
Diethyl Ether (Et₂O)354.3A classic anti-solvent for precipitating salts from alcoholic solutions.[3][7] Highly volatile and flammable.
Ethyl Acetate (EtOAc)776.0A less polar ester, often used to precipitate products from alcoholic solutions.[6]
Acetonitrile (MeCN)8237.5A polar aprotic solvent that can be surprisingly effective at precipitating some salts from solution.[9]

Recommended Pairs for Initial Investigation:

  • Isopropanol / Diethyl Ether

  • Ethanol / Diethyl Ether

  • Methanol / Ethyl Acetate

  • Water / Isopropanol

Detailed Experimental Protocols

Safety Precaution: Always conduct recrystallization procedures in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Organic solvents are flammable and should be heated using a controlled heating mantle or hot plate, never an open flame.

3.1. Protocol 1: Mixed-Solvent Recrystallization using Isopropanol and Diethyl Ether

This method is often the most successful for amine hydrochloride salts due to the excellent solvating power of hot IPA and the pronounced anti-solvent effect of ether.[3]

Methodology:

  • Dissolution: Place the crude 2-(Piperazin-1-yl)acetamide dihydrochloride (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of 2-propanol (IPA) (start with 3-5 mL).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more IPA in small portions (0.5-1.0 mL at a time) until the solid completely dissolves at or near the boiling point of the solvent. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing yield.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes. Note: Activated charcoal can adsorb the desired product, leading to yield loss, and should be used judiciously.[3]

  • Hot Filtration (If charcoal was used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.

  • Inducing Crystallization: While the IPA solution is still hot, add diethyl ether dropwise with continuous swirling. The addition of the anti-solvent will decrease the solubility of the product. Continue adding ether until a faint, persistent cloudiness (turbidity) is observed. Add a few drops of hot IPA to redissolve the precipitate and obtain a clear solution.

  • Crystal Formation: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of a cold mixture of IPA/diethyl ether (e.g., 1:3 ratio) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Diagram 2: Mixed-Solvent Recrystallization Protocol

This flowchart visualizes the step-by-step procedure for the mixed-solvent (IPA/Ether) protocol.

Recrystallization_Protocol A Start: Crude Solid in Flask B Add Minimum Volume of Hot Primary Solvent (IPA) A->B C Solid Fully Dissolved? B->C C->B No D Add Anti-Solvent (Ether) Dropwise to Hot Solution Until Faintly Turbid C->D Yes E Add 1-2 Drops of Hot IPA to Re-clarify D->E F Cool Slowly to Room Temperature E->F G Cool in Ice Bath (0-5 °C) F->G H Collect Crystals via Vacuum Filtration G->H I Wash Crystals with Cold Solvent Mixture H->I J Dry Crystals Under Vacuum I->J K End: Pure Crystalline Product J->K

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Piperazin-1-yl)acetamide

Welcome to the technical support guide for the synthesis of 2-(Piperazin-1-yl)acetamide and its derivatives. This molecule is a crucial building block in medicinal chemistry, notably as a key intermediate for pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(Piperazin-1-yl)acetamide and its derivatives. This molecule is a crucial building block in medicinal chemistry, notably as a key intermediate for pharmaceuticals like Ranolazine.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring higher yields and purity. We will delve into the causality behind experimental choices, providing you with a robust, self-validating framework for your laboratory work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, which typically involves the N-alkylation of piperazine with a 2-haloacetamide derivative (e.g., 2-chloro-N-arylacetamide).

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is the most common issue, often stemming from a major side reaction or incomplete conversion.

Potential Causes & Suggested Solutions:

  • Formation of Bis-Alkylated Byproduct: Piperazine possesses two secondary amine groups of similar reactivity. After the initial desired mono-alkylation, the product, 2-(piperazin-1-yl)acetamide, still contains a reactive secondary amine. This amine can react with another molecule of the 2-chloroacetamide starting material, leading to an undesired and often difficult-to-separate bis-alkylated byproduct.[4][5]

    • Solution A: Adjust Molar Ratios. The most straightforward method to favor mono-alkylation is to use a significant excess of piperazine. This ensures that a molecule of 2-chloroacetamide is statistically more likely to encounter a piperazine molecule than the mono-alkylated product. Molar ratios of piperazine to 2-chloroacetamide between 3:1 and 6:1 are often effective.[4] Older methods even employed a 10:1 ratio to suppress the side reaction.[4]

    • Solution B: Control pH with Acid. A more elegant approach involves protonating one of the piperazine nitrogens to deactivate it. By reacting piperazine with an equimolar amount of a strong acid like HCl in an aqueous solvent, you can generate the piperazine monohydrochloride salt in situ.[4][6] This leaves one nitrogen as a free base to act as the nucleophile while the other is protected as an ammonium salt, effectively preventing bis-alkylation. Another patented method involves preparing piperazine monohydrochloride by reacting piperazine dihydrochloride with anhydrous piperazine.[5]

  • Incomplete Reaction: The reaction may not be proceeding to completion due to suboptimal conditions.

    • Solution A: Increase Reaction Temperature. Many procedures call for heating the reaction mixture to reflux to ensure the reaction goes to completion.[1] Common solvents for this reaction include methanol, isopropanol, or water.[1]

    • Solution B: Use a Catalyst. To enhance the reactivity of 2-chloroacetamide, a catalytic amount of an iodide salt (e.g., potassium iodide or tetrabutylammonium iodide) can be added.[1][7] The iodide ion displaces the chloride via the Finkelstein reaction to form the more reactive 2-iodoacetamide in situ, which accelerates the rate of N-alkylation.

Q2: I'm observing a significant amount of an impurity that is difficult to separate from my desired product. How do I identify and prevent it?

This is almost certainly the bis-alkylated byproduct discussed in the previous question.

Identification & Prevention Strategy:

  • Identification: The bis-alkylated product will have a significantly higher molecular weight. It can be identified using LC-MS, where its molecular ion peak will correspond to the mass of two chloroacetamide units minus two HCl molecules, plus one piperazine molecule.

  • Prevention Workflow: The most effective strategy is prevention rather than removal.

    G cluster_0 Prevention of Bis-Alkylation start High Bis-Alkylation Impurity Detected decision Choose Mitigation Strategy strategy1 Stoichiometric Control: Increase piperazine excess (e.g., 3:1 to 6:1 ratio)[4] strategy2 pH Control: Use piperazine monohydrochloride or add 1 eq. HCl to piperazine[4][5][6] reaction Run Reaction Under Optimized Conditions end Reduced Impurity, Higher Purity Product

    Caption: Workflow for preventing bis-alkylation impurity.

Q3: My product is forming as an oil and is difficult to crystallize. What workup and purification procedure is recommended?

Oily products are a common issue when the product is not pure or when an inappropriate solvent is used for crystallization.[4] A robust workup is key.

Suggested Protocol:

  • Quench and Neutralize: After the reaction is complete, cool the mixture. If you used an acid, carefully neutralize the filtrate to a pH of about 10 with a suitable base (e.g., NaOH solution).[4] This deprotonates any remaining piperazine salts and ensures your product is in its free base form.

  • Solvent Extraction: Extract the aqueous mixture with a solvent that is immiscible with water and in which your product is soluble, such as toluene or dichloromethane.[4] Toluene is particularly effective and is mentioned in industrial processes for this synthesis at elevated temperatures (e.g., 70°C).[4]

  • Wash and Dry: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous drying agent like sodium sulfate.

  • Crystallization: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Toluene has been shown to be an effective solvent for crystallizing the final product.[4] Seeding with a small crystal of pure product can aid crystallization if it is slow to initiate.[4] Cool the mixture slowly to 0-5°C to maximize the recovery of the crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(Piperazin-1-yl)acetamide?

The predominant and most direct route is the nucleophilic substitution reaction between piperazine and a 2-haloacetamide, typically 2-chloroacetamide or a derivative thereof.[8] The reaction capitalizes on the nucleophilicity of the secondary amines in the piperazine ring attacking the electrophilic carbon bearing the halogen.

G cluster_main Primary Synthetic Route Piperazine Piperazine Chloroacetamide 2-Chloro-N-aryl-acetamide Product Desired Product: 2-(Piperazin-1-yl)-N-aryl-acetamide Byproduct Undesired Byproduct: 1,4-Bis(...)piperazine

Caption: General scheme for 2-(Piperazin-1-yl)acetamide synthesis.

Q2: What reaction conditions are typically employed and how do they compare?

Reaction conditions can be tailored based on the specific substrate and desired scale. Below is a summary of conditions reported in the literature.

ParameterCondition 1Condition 2Condition 3Source(s)
Piperazine Reagent Anhydrous PiperazinePiperazine + 1 eq. HClPiperazine Monohydrochloride[1],[4],[5]
Solvent Isopropyl AlcoholWaterAbsolute Ethanol[1],[4],[5]
Temperature Reflux~80 °CReflux[1],[4],[5]
Base Piperazine (self-base)External base for neutralizationPiperazine (self-base)[1],[4],[5]
Catalyst None mentionedNone mentionedNone mentioned[1]
Key Advantage Simple setupExcellent control over mono-alkylationGood control, avoids handling HCl[1],[4],[5]
Q3: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction.

Experimental Protocol: TLC Monitoring

  • Prepare your TLC plate: Use a silica gel plate.

  • Choose a mobile phase: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) with a small amount of triethylamine or ammonia (~0.5%) to prevent streaking of the basic amine spots is a good starting point.

  • Spot the reaction: On the baseline of the plate, spot your 2-chloroacetamide starting material, a co-spot (starting material + reaction mixture), and the reaction mixture itself.

  • Develop and Visualize: Develop the plate in the chosen solvent system. Visualize the spots under a UV lamp (if your compounds are UV-active) and/or by staining with an appropriate agent like potassium permanganate or ninhydrin.

  • Interpretation: The reaction is complete when the spot corresponding to the 2-chloroacetamide starting material has been completely consumed. The appearance of a new, typically lower Rf spot, indicates the formation of your product.

References

  • Quick Company. Improved Process For The Total Synthesis Of Ranolazine. Available from: [Link]

  • Sreenivasa, M., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Oriental Journal Of Chemistry, 35(1), 157-166. Available from: [Link]

  • CN1326846C. Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide. Google Patents.
  • WO2004000824A1. Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. Google Patents.
  • CN103570645A. Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. Google Patents.
  • Chlebowski, M., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research, 39(8), 1-17. Available from: [Link]

  • Deshmukh, B., & Shingare, M. (2025). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. International Journal of Novel Research and Development, 10(12). Available from: [Link]

  • Elwahy, A., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - and Bis[thienopyridines]. ACS Omega. Available from: [Link]

  • Kumar, A., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(111). Available from: [Link]

  • Elwahy, A., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available from: [Link]

  • Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Available from: [Link]

  • Sreenivasa, M., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. ResearchGate. Available from: [Link]

  • Vitale, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 5. Available from: [Link]

  • CN106117153A. The preparation method of 2 piperazinones. Google Patents.
  • Dherange, J., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 735-748. Available from: [Link]

Sources

Optimization

solving solubility issues of 2-(Piperazin-1-yl)acetamide 2HCl in organic solvents

Case ID: SOL-PIP-002 Compound: 2-(Piperazin-1-yl)acetamide dihydrochloride (2HCl) CAS: 55829-43-1 (Parent/Free Base reference) Chemical Nature: Highly polar, ionic lattice (Dihydrochloride salt) Diagnostic Hub: Why is th...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-PIP-002 Compound: 2-(Piperazin-1-yl)acetamide dihydrochloride (2HCl) CAS: 55829-43-1 (Parent/Free Base reference) Chemical Nature: Highly polar, ionic lattice (Dihydrochloride salt)

Diagnostic Hub: Why is this happening?

The Root Cause: You are attempting to dissolve a dihydrochloride salt in a non-polar or moderately polar organic solvent (DCM, THF, Ethyl Acetate, Toluene).

  • Lattice Energy vs. Solvation Energy: The 2HCl salt form creates a rigid ionic lattice held together by strong electrostatic forces. Organic solvents lack the dielectric constant (

    
    ) required to overcome this lattice energy.
    
  • The "Salt Trap": While the free base (2-(Piperazin-1-yl)acetamide) is an organic molecule soluble in DCM or alcohols, the 2HCl salt behaves like sodium chloride—it prefers water.

Immediate Decision Matrix: Before proceeding, determine your reaction tolerance using the logic flow below.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on reaction constraints.

Technical Protocols

Protocol A: Ex-Situ Free Basing (The Gold Standard)

Best For: Strictly anhydrous reactions (e.g., using acid chlorides, isocyanates) or when the HCl counter-ion interferes with catalysis. Goal: Convert the 2HCl salt into the organic-soluble free amine before the main reaction.

Reagents:

  • 2-(Piperazin-1-yl)acetamide 2HCl[1]

  • Saturated aqueous Na₂CO₃ or NaOH (1M)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous Na₂SO₄

Step-by-Step Workflow:

  • Dissolution: Dissolve the 2HCl salt in the minimum amount of water (approx. 3-5 mL per gram).

  • Basification: Slowly add sat. Na₂CO₃ or 1M NaOH while stirring until pH > 11. The solution may become cloudy as the free base forms.

  • Extraction: Add DCM (equal volume to aqueous phase). Shake vigorously and separate layers.

    • Note: The acetamide group makes the compound partially water-soluble. You must extract 3-5 times to ensure high recovery.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ for 15 minutes, and filter.

  • Evaporation: Remove solvent under reduced pressure (Rotavap).

    • Result: You will obtain a viscous oil or low-melting solid. This is the Free Base . It is soluble in DCM, THF, and MeOH.

Protocol B: In-Situ Neutralization (The "One-Pot" Method)

Best For: Amide couplings (EDC/HATU), SN2 substitutions, or reactions where salt byproducts are tolerated. Mechanism: You use a sacrificial organic base to strip the HCl, releasing the reactive amine directly in the reaction vessel.

Reagents:

  • Solvent: DMF, DMAc, or NMP (Preferred); DCM (Possible but requires excess base).

  • Base: DIPEA (Hünig's Base) or Triethylamine (TEA).

Step-by-Step Workflow:

  • Suspension: Suspend the 2HCl salt in the reaction solvent (e.g., DMF). It will not dissolve yet.

  • Activation: Add 2.5 to 3.0 equivalents of DIPEA.

    • Observation: The mixture will clarify (in DMF) or the solid texture will change (in DCM) as the piperazine dissolves and DIPEA-HCl precipitates (in non-polar solvents).

  • Reaction: Add your electrophile immediately.

Causality Visualization:

InSituMechanism Salt Piperazine-2HCl (Insoluble Lattice) Complex Proton Transfer Salt->Complex Base DIPEA (3.0 eq) Base->Complex FreeAmine Free Piperazine (Soluble Nucleophile) Complex->FreeAmine Releases Byproduct DIPEA-HCl (Soluble in DMF / Ppt in DCM) Complex->Byproduct Traps HCl

Figure 2: Mechanistic pathway of in-situ neutralization using an organic base.

Solubility Data Reference Table

Use this table to predict solubility based on the form of the compound.

Solvent2HCl Salt SolubilityFree Base SolubilityRecommended Strategy
Water High (>100 mg/mL)HighUse for aqueous reactions.
Methanol ModerateHighGood for hydrogenations.
DMSO / DMF Moderate (Slow)High Best for SNAr or couplings.
DCM / CHCl₃ Insoluble High Must use Protocol A or B.
THF / Ether InsolubleModerateMust use Protocol A.
Toluene InsolubleLow/ModeratePoor solvent choice; avoid.

Frequently Asked Questions (FAQ)

Q: Can I use DMF to dissolve the 2HCl salt directly? A: Yes, but it dissolves slowly. Heating to 40-50°C aids dissolution. However, if your subsequent reaction involves a base (like K₂CO₃), add the base before heating to prevent potential side reactions.

Q: I tried Protocol A (Extraction) but my yield is low. Where is my compound? A: The acetamide group increases water solubility. If you only extracted once with DCM, your compound is still in the water.

  • Fix: Saturate the aqueous layer with NaCl (Salting out) and use Chloroform/Isopropanol (3:1) for extraction instead of pure DCM.

Q: Will the acetamide nitrogen react if I use strong bases? A: The acetamide NH is significantly less nucleophilic than the piperazine NH due to resonance withdrawal by the carbonyl. Under standard alkylation/acylation conditions (room temp, mild base), reaction will occur selectively at the piperazine secondary amine . Avoid NaH or extremely strong bases which could deprotonate the amide.

Q: Why not just buy the free base? A: The free base is often an oil or low-melting solid that oxidizes or absorbs CO₂ from the air (forming carbamates) over time. The 2HCl salt is the stable, shelf-stable storage form used by manufacturers like Sigma-Aldrich and Enamine.

References

  • PubChem. 2-(Piperazin-1-yl)acetamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Practical Synthesis of Piperazine Derivatives. (General reference for piperazine reactivity and solvent selection). Available at: [Link]

  • ResearchGate. Neutralizing amine hydrochloride salts for organic synthesis. (Community discussion on protocols). Available at: [Link]

Sources

Troubleshooting

preventing hydrolysis of acetamide group during reaction workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses during the synthesis of acetamide-containing compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses during the synthesis of acetamide-containing compounds. While amides are generally robust, the acetamide group is susceptible to cleavage under specific workup conditions.

This guide is designed to help you diagnose the root causes of acetamide hydrolysis and implement field-proven, self-validating protocols to preserve your target molecules.

Diagnostic Workflow: Acetamide Hydrolysis

WorkupTroubleshooting Start Acetamide Yield Low? Suspect Hydrolysis CheckPH Is Workup pH < 4 or > 10? Start->CheckPH FixPH Action: Use Mild Quench (NH4Cl or NaHCO3) CheckPH->FixPH Yes CheckTemp Is Workup Temp > 25°C? CheckPH->CheckTemp No FixTemp Action: Cool to 0-5°C Use Ice-Cold Washes CheckTemp->FixTemp Yes CheckTime Aqueous Contact > 1 hr? CheckTemp->CheckTime No FixTime Action: Rapid Phase Separation Do Not Store Overnight CheckTime->FixTime Yes Anhydrous Consider Anhydrous Workup (Solid Phase / Resin) CheckTime->Anhydrous No

Decision matrix for diagnosing and mitigating acetamide hydrolysis during workup.

Frequently Asked Questions (Mechanistic Causality & Troubleshooting)

Q1: Why is my acetamide hydrolyzing during a seemingly standard aqueous workup? A1: Amides are typically stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. However, standard workups often utilize strong acids (e.g., HCl) or strong bases (e.g., NaOH) which disrupt this stability.

  • Acidic Causality: At a pH < 4, the carbonyl oxygen becomes protonated. This drastically increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by water[1].

  • Basic Causality: At a pH > 10, the hydroxide ion directly attacks the carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate and C-N bond cleavage is irreversible[1]. Prolonged exposure to these extremes, especially at room temperature, will drive hydrolysis to completion. The pH of maximum stability for amides in aqueous solutions is generally between 3 and 6[2].

Q2: I am quenching a highly reactive reagent (e.g., LiAlH₄ or Grignard). How can I avoid base-catalyzed hydrolysis of my acetamide product? A2: Quenching strong hydrides or organometallics generates strongly basic metal hydroxides (e.g., LiOH, Mg(OH)X) that rapidly saponify acetamides. To prevent this, you must avoid generating a bulk alkaline aqueous phase. Instead of water, use a mild, buffered quench like ice-cold saturated aqueous ammonium chloride (NH₄Cl), which buffers the system near pH 6. Alternatively, utilize an anhydrous quench (detailed in Protocol B below) to completely eliminate aqueous hydroxide formation.

Q3: Are certain acetamides structurally more susceptible to hydrolysis? A3: Yes. The inherent stability of the amide bond relies on its planarity. "Twisted" amides—where steric constraints force the C-N bond out of planarity (dihedral angle approaching 90°)—lack resonance stabilization. These molecules are hypersensitive to hydrolysis and can cleave even under neutral conditions[3]. If you are working with sterically congested or bridged bicyclic systems, you must assume extreme hydrolytic sensitivity and default to anhydrous workup methodologies.

Quantitative Data: Hydrolysis Risk Factors

To optimize your workup, you must control the thermodynamic and kinetic variables. The table below summarizes how specific conditions impact the integrity of the acetamide group.

ParameterConditionRelative Hydrolysis RiskMechanistic Consequence
pH < 2 (Strong Acid)HighCarbonyl protonation; rapid nucleophilic water attack.
pH 4 - 6 (Mild Acid/Buffer)LowOptimal stability zone; minimal protonation or hydroxide attack[2].
pH > 10 (Strong Base)HighDirect hydroxide attack; irreversible saponification.
Temperature 0 - 5 °CLowKinetic suppression; insufficient energy to reach the transition state.
Temperature > 25 °CHighExponential increase in reaction rate (Arrhenius dependence)[4].
Contact Time < 15 minsLowInsufficient time for significant C-N bond cleavage.
Contact Time > 2 hoursHighThermodynamic equilibrium shifts toward hydrolysis products.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind each step, you can adapt them to your specific substrate while ensuring the structural integrity of your acetamide.

Protocol A: Mild Aqueous Workup for Acetamide-Preservation

Use this protocol for standard reactions requiring the removal of water-soluble impurities.

  • Thermal Quenching: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to reach 0–5 °C.

    • Causality: Lowering the kinetic energy drastically reduces the rate constant of hydrolysis, protecting the amide during the exothermic quench phase[4].

  • Solvent Dilution: Dilute the reaction mixture with 5–10 volumes of a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Causality: Dilution lowers the concentration of reactive species and partitions the acetamide into the protective organic phase immediately upon phase separation.

  • Buffered Quench: Slowly add ice-cold saturated aqueous NH₄Cl (for basic reactions) or saturated aqueous NaHCO₃ (for acidic reactions) dropwise while maintaining vigorous stirring.

    • Causality: These mild agents buffer the aqueous phase near neutral pH, actively avoiding the pH extremes (<4 or >10) where acid/base catalysis dominates[1].

  • Rapid Phase Separation: Transfer the mixture immediately to a separatory funnel. Separate the layers within 5–10 minutes. Never leave the product in the aqueous phase overnight.

  • Desiccation: Wash the organic layer with ice-cold brine to remove residual water, then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at a water bath temperature strictly < 30 °C.

Protocol B: Anhydrous Quench for Moisture-Sensitive Acetamides

Use this protocol following reductions (e.g., LiAlH₄) or organometallic additions where aqueous base generation is highly detrimental.

  • Thermal Quenching: Cool the reaction mixture to 0 °C under an inert atmosphere.

  • Sacrificial Electrophile Addition: Slowly add Ethyl Acetate (EtOAc) dropwise to the stirring mixture.

    • Causality: EtOAc acts as a sacrificial electrophile, reacting with unconsumed hydride to form ethanol. This safely neutralizes the reagent without generating the highly basic hydroxide ions that cause saponification.

  • Solid-State Hydration: Add solid Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O, Glauber's salt) portion-wise.

    • Causality: The water of crystallization is released slowly and locally, safely quenching the remaining metal complexes into insoluble metal oxides/hydroxides without creating a bulk aqueous phase.

  • Filtration: Stir the suspension for 30 minutes at room temperature until the aluminum/magnesium salts form a granular, easily filterable white precipitate.

  • Isolation: Filter the mixture through a pad of Celite, wash the filter cake thoroughly with Dichloromethane, and evaporate the filtrate to yield the intact acetamide.

References

  • On the hydrolysis mechanisms of amides and peptides - University of Regina. uregina.ca.
  • Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed. nih.gov.
  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC. nih.gov.
  • Analytical Chemistry 1956 Vol.28 no.2. dss.go.th.

Sources

Optimization

Technical Support Center: Optimizing pH for the Extraction of 2-(Piperazin-1-yl)acetamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who are optimizing the isolation of 2-(Piperazin-1-yl)acetamide from aqueous matrices.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who are optimizing the isolation of 2-(Piperazin-1-yl)acetamide from aqueous matrices. Below, you will find a mechanistic breakdown of the molecule's behavior, self-validating protocols, and a troubleshooting FAQ to resolve common extraction failures.

Mechanistic Overview: Why pH Dictates Extraction Success

is a highly polar, diprotic molecule[1]. It contains a piperazine ring with two distinct ionizable amine centers: a secondary amine and a tertiary amine (attached to the acetamide group). The primary amide group remains non-basic under standard aqueous conditions.

To successfully extract this molecule via Liquid-Liquid Extraction (LLE),[2]. Piperazine derivatives typically exhibit two distinct pKa values: the secondary amine has a pKa of approximately 9.7, while the tertiary amine has a lower pKa of approximately 5.3[3][4].

Because extraction efficiency relies on the partition coefficient (LogP) of the neutral species, the aqueous phase must be adjusted to at least 2 pH units above the highest pKa to ensure >99% deprotonation[2].

Quantitative Data: Ionization States vs. pH

The following table summarizes the causal relationship between the pH of your sample matrix and the expected ionization state of 2-(Piperazin-1-yl)acetamide.

pH RangeDominant SpeciesNet ChargePreferred PhaseExtraction Viability
pH < 4.0 Diprotonated+2AqueousZero (Highly hydrophilic)
pH 6.0 - 8.0 Monoprotonated+1AqueousPoor (< 10% recovery)
pH > 11.5 Free Base (Neutral)0OrganicOptimal (> 95% recovery)

Standard Operating Procedure: pH-Optimized Liquid-Liquid Extraction

This step-by-step methodology is designed as a self-validating system to ensure quantitative recovery of 2-(Piperazin-1-yl)acetamide.

Step 1: Initial pH Assessment

  • Measure and record the pH of your starting aqueous sample.

Step 2: Alkalinization

  • Dropwise add 1M NaOH while stirring continuously until the pH exceeds 11.5.

  • Causality: The secondary amine's pKa is ~9.7[3]. Adjusting the pH to >11.5 guarantees that the molecule is stripped of all protons, converting it from a water-soluble cation into a lipophilic free base.

Step 3: Solvent Addition

  • Add an equal volume (1:1 v/v) of a moderately polar organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Causality: The acetamide moiety imparts significant polarity even to the neutral free base. Highly non-polar solvents like hexane or heptane will yield poor partitioning[2].

Step 4: Equilibration & Phase Separation

  • Vortex the mixture vigorously for 2 minutes to maximize the surface area between the two phases.

  • Centrifuge at 3000 × g for 5 minutes to break any micro-emulsions and ensure a sharp phase boundary.

Step 5: Validation Checkpoint (Critical)

  • Extract a 10 µL aliquot of the aqueous phase and verify the pH is still > 11.5.

  • Causality: Partitioning of buffering salts into the organic phase can sometimes lower the aqueous pH during mixing. If the pH drops below 10, the analyte will begin to re-ionize and migrate back into the aqueous layer. Re-adjust with NaOH if necessary.

Step 6: Collection

  • Isolate the organic layer. Repeat the extraction with fresh solvent two additional times to ensure quantitative recovery.

Workflow Visualizations

LLE_Workflow A Aqueous Sample (Contains Cationic Analyte) B Add 1M NaOH Adjust pH > 11.5 A->B C Analyte Deprotonation (Forms Neutral Free Base) B->C D Add Organic Solvent (DCM or EtOAc, 1:1 v/v) C->D E Vortex & Centrifuge (Phase Separation) D->E F Collect Organic Phase (Target Compound Recovered) E->F

Workflow for the pH-driven liquid-liquid extraction of 2-(Piperazin-1-yl)acetamide.

BackExtraction Org Initial Organic Extract (Analyte + Lipophilic Impurities) Acid Add Aqueous Buffer (pH < 4.0) & Mix Thoroughly Org->Acid AqPhase Isolate Aqueous Phase (Analyte is now Cationic) Acid->AqPhase Discard Discard Organic Phase (Removes Impurities) Acid->Discard Base Adjust Aqueous Phase to pH > 11.5 AqPhase->Base Final Extract with Fresh Solvent (Pure Target Recovered) Base->Final

Back-extraction workflow for purifying 2-(piperazin-1-yl)acetamide via pH manipulation.

Troubleshooting & FAQs

Q: I adjusted the pH to 8.0, but my recovery in ethyl acetate is less than 10%. Why? A: At pH 8.0, the tertiary amine (pKa ~5.3) is deprotonated, but the secondary amine (pKa ~9.7) is still fully protonated[3][4]. This leaves the molecule with a +1 net charge, making it highly hydrophilic. You must increase the pH to at least 11.5 to neutralize both amine centers and drive the molecule into the organic phase[2].

Q: When I adjust the pH to 12 and add dichloromethane (DCM), a stubborn emulsion forms. How do I resolve this? A: Emulsions at high pH often occur due to the saponification of trace lipids or the precipitation of insoluble hydroxides in complex matrices. To troubleshoot:

  • Salting Out: Add anhydrous NaCl to the aqueous phase until saturation. This increases the ionic strength of the aqueous layer, decreasing the solubility of the neutral piperazine derivative (the "salting-out" effect) and helping to break the emulsion[2].

  • Centrifugation: Spin the sample at >3000 × g for 10 minutes.

  • Filtration: Pass the emulsion layer through a pad of Celite or glass wool to mechanically shear the emulsion bubbles.

Q: My sample matrix is highly complex (e.g., plasma or fermentation broth). How can I use pH to improve the purity of 2-(Piperazin-1-yl)acetamide? A: Implement the Back-Extraction protocol diagrammed above[2]. By oscillating the pH, you exploit the ionizable nature of the piperazine ring. First, extract the free base into the organic phase at pH > 11.5 (leaving highly polar/acidic impurities in the aqueous phase). Next, add an acidic buffer (pH < 4.0) to the organic layer. The piperazine ring will diprotonate, becoming highly water-soluble, and migrate into the new acidic aqueous phase. Discard the organic phase (which now contains neutral lipophilic impurities), re-basify the clean aqueous phase to pH > 11.5, and extract with fresh organic solvent to recover the highly purified target molecule.

References

  • National Center for Biotechnology Information. "2-(Piperazin-1-yl)acetamide." PubChem Compound Summary for CID 3409342. Available at:[Link]

  • LCGC International. "Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols." Chromatography Online. Available at:[Link]

  • Khalili, F., Henni, A., & East, A. L. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data (2009). Available at:[Link]

Sources

Troubleshooting

troubleshooting hygroscopicity of piperazine dihydrochloride salts

Topic: Troubleshooting Hygroscopicity & Handling Ticket ID: PIP-DHC-001 Status: Open Responder: Senior Application Scientist Introduction: The "Invisible" Variable Welcome to the technical support center. If you are here...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Hygroscopicity & Handling Ticket ID: PIP-DHC-001 Status: Open Responder: Senior Application Scientist

Introduction: The "Invisible" Variable

Welcome to the technical support center. If you are here, you are likely facing the "drifting balance" phenomenon or finding your piperazine dihydrochloride (Piperazine·2HCl) has turned into a solid brick.

Piperazine dihydrochloride is a workhorse in anthelmintic formulations and chemical synthesis, but it possesses a distinct vulnerability: hygroscopicity . While the dihydrochloride salt is more stable than the piperazine base, it readily scavenges atmospheric moisture. This creates a cascade of failures: stoichiometric errors in synthesis, flowability issues in manufacturing, and hydrolytic degradation over time.

This guide is not a generic list of tips. It is a root-cause analysis and remediation protocol designed to restore the integrity of your experiments.

Module 1: Weighing & Handling Anomalies

User Question: "Every time I try to weigh Piperazine·2HCl, the mass reading on my analytical balance keeps increasing. How do I get an accurate measurement?"

Technical Insight: You are observing adsorption kinetics in real-time. The salt is pulling water molecules from the air, creating a hydration shell on the particle surface. This changes the effective molecular weight of the substance as you weigh it, leading to stoichiometric errors (under-dosing the actual salt).

Troubleshooting Protocol: The "Weighing by Difference" Technique

Do not weigh directly onto an open weigh boat. Use this self-validating method:

  • Equilibrate: Place the source container and a receiving vessel (e.g., round-bottom flask) near the balance.

  • Tare the Transfer Vial: Zero the balance with a capped glass vial containing the approximate amount of salt needed.

  • Transfer: Quickly pour the salt from the vial into your receiving vessel.

  • Reweigh: Cap the empty vial and place it back on the balance.

  • Calculate:

    
    .
    

Why this works: The salt inside the capped vial is protected from moisture during the weighing reading. You measure the loss of mass, which is independent of the moisture gained by the powder once it hits the open air of the receiving vessel.

Decision Matrix: Handling Environment

Use the following logic to determine the necessary containment level based on your lab's Relative Humidity (RH).

WeighingLogic Start Start: Check Lab Humidity (RH) CheckRH Is RH > 45%? Start->CheckRH HighRisk High Risk: Deliquescence CheckRH->HighRisk Yes LowRisk Moderate Risk: Surface Adsorption CheckRH->LowRisk No ActionGlove Protocol A: Glove Box/Bag (Inert Gas Purge) HighRisk->ActionGlove ActionDiff Protocol B: Weigh by Difference (Speed is critical) LowRisk->ActionDiff

Figure 1: Decision matrix for selecting the appropriate handling environment based on ambient humidity.

Module 2: Remediation of Wet Material (Clumping)

User Question: "My container was left loosely capped, and the powder has formed hard clumps. Can I dry it, or should I discard it?"

Technical Insight: Clumping is caused by capillary condensation . Water dissolves the surface of the crystal, forming liquid bridges between particles. Upon slight drying or temp changes, these bridges recrystallize, fusing the particles.

Status: Recoverable, provided no chemical degradation (oxidation) has occurred.

The Vacuum Drying Protocol

Warning: Do not use standard convection ovens at high temperatures (>100°C) without vacuum. While Piperazine[1][2][3][4]·2HCl melts/decomposes >300°C, prolonged exposure to heat and moisture can facilitate hydrolysis or the loss of HCl, altering the salt stoichiometry [1, 4].

StepActionScientific Rationale
1 Grind Gently break clumps in a mortar. Increases surface area for efficient desorption.
2 Vacuum Setup Set vacuum oven to 60°C at <10 mbar .
3 Desiccant Place a tray of P₂O₅ or Silica Gel in the oven (separate from sample). Acts as a moisture sink to prevent re-absorption during cooling.
4 Duration Dry for 4–6 hours. Constant weight check required.
5 Validation Perform a melting point check. Sharp MP at ~318-320°C indicates purity. Broadening indicates impurities/moisture [4].
Module 3: Stoichiometry & Synthesis

User Question: "I used the salt in a reaction assuming a molecular weight (MW) of 159.06 g/mol , but my yield is off. Why?"

Technical Insight: If your salt has absorbed moisture, you are weighing water, not reactant. Commercial "anhydrous" salts often contain 1–3% water after opening. Piperazine also forms a stable hexahydrate; while you have the dihydrochloride, the lattice can trap water [5].

The Correction Factor Workflow

Before any critical synthesis, you must determine the Water Content (WC) .

  • Gold Standard: Karl Fischer (KF) Titration.

  • Alternative: Gravimetric Loss on Drying (LOD).

Calculation for Adjusted Mass:



Example: If you need 0.1 mol (15.9 g theoretical) and your salt has 5% water:



Failure to apply this correction results in a 5% stoichiometric deficiency.
Module 4: Storage & Long-Term Stability

User Question: "How do I store this to prevent it from degrading again?"

Technical Insight: Piperazine dihydrochloride is sensitive to both moisture and light. In the presence of moisture and oxygen, the piperazine ring can undergo slow oxidation or ring-opening degradation [1].

The "Double-Barrier" Storage System
  • Primary Container: Amber glass or opaque HDPE bottle (blocks light).

  • Seal: Parafilm® is insufficient for long-term storage. Use electrical tape or induction sealing.

  • Secondary Containment: Place the bottle inside a desiccator or a resealable Mylar® bag with a silica gel packet.

StorageWorkflow Material Piperazine Dihydrochloride Container Amber Glass (Light Protection) Material->Container Headspace Argon/N2 Backfill Container->Headspace Optional Desiccant Secondary Container + Silica Gel Headspace->Desiccant Required

Figure 2: The "Double-Barrier" storage workflow to prevent hygroscopic degradation.

Summary of Physicochemical Properties
PropertyDataRelevance to Troubleshooting
Molecular Formula C₄H₁₀N₂ · 2HClIonic salt; high lattice energy but hydrophilic.
Molecular Weight 159.06 g/mol Base value for stoichiometry (must correct for water).
Solubility (Water) ~41% (w/w) at 20°C [4]Highly soluble; absorbs moisture to form solution (deliquescence).
Melting Point 318–320°C (dec.) [4]High thermal stability allows oven drying, but avoid >100°C to prevent HCl loss.
pH (Aqueous) Acidic (~1.0 - 3.0)Corrosive to spatulas; use stainless steel or plastic.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(Piperazin-1-yl)acetamide by Column Chromatography

Welcome to the technical support center for the purification of 2-(Piperazin-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(Piperazin-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the column chromatography of this highly polar and basic compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges.

Understanding the Molecule: Physicochemical Properties of 2-(Piperazin-1-yl)acetamide

Before delving into purification strategies, it's crucial to understand the key physicochemical properties of 2-(Piperazin-1-yl)acetamide that influence its chromatographic behavior.

PropertyValue/DescriptionImplication for Chromatography
Molecular Formula C6H13N3O[1]-
Molecular Weight 143.19 g/mol [1][2]-
Polarity HighDue to the presence of the piperazine ring and the acetamide group, the molecule is highly polar and soluble in polar solvents like water and alcohols.[3] This makes it challenging to retain on traditional reversed-phase (C18) columns.[4][5][6]
Basicity BasicThe piperazine moiety is basic.[3] This can lead to strong interactions with the acidic silanol groups on standard silica gel, causing peak tailing, irreversible adsorption, and potential on-column degradation.[7][8]
Calculated XLogP3 -1.4[1]The negative LogP value indicates high hydrophilicity, further confirming the difficulty of using reversed-phase chromatography.[9]
Appearance Typically a white to off-white solid.[3]-

Troubleshooting Guide: Column Chromatography of 2-(Piperazin-1-yl)acetamide

This section addresses specific problems you may encounter during the purification of 2-(Piperazin-1-yl)acetamide by column chromatography, providing explanations and actionable solutions.

Problem 1: My compound is not retaining on my C18 reversed-phase column and elutes in the void volume.

Symptoms:

  • The product peak appears at or very near the solvent front.

  • Poor separation from other polar impurities.

Causality: Reversed-phase chromatography separates compounds based on hydrophobicity.[6] Highly polar compounds like 2-(Piperazin-1-yl)acetamide have weak interactions with the non-polar C18 stationary phase and are therefore not well-retained, eluting quickly with the polar mobile phase.[4][5]

Solutions:

  • Switch to a more suitable chromatographic mode. For highly polar compounds, alternative techniques are often more effective:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (like silica, diol, or amino) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[10][11][12] This technique is excellent for retaining and separating very polar analytes.[4]

    • Ion-Exchange Chromatography (IEC): Given the basic nature of the piperazine ring, cation-exchange chromatography can be a powerful tool for purification.[13][14] In this technique, the positively charged (protonated) amine interacts with a negatively charged stationary phase.

  • Modify your reversed-phase method (less common for this compound):

    • Use a polar-embedded or polar-endcapped C18 column: These columns have modified stationary phases that provide better retention for polar compounds compared to standard C18 columns.

    • Employ ion-pairing agents: Adding an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase can form a more hydrophobic ion pair with the protonated analyte, increasing its retention on a C18 column. However, these agents can be difficult to remove and may not be compatible with mass spectrometry.[5][15]

Problem 2: I'm using normal-phase chromatography on silica gel, but my peaks are tailing severely, and my yield is low.

Symptoms:

  • Broad, asymmetrical peaks with a "tail."

  • Recovery of the product from the column is significantly lower than expected.

Causality: The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel stationary phase.[7] This strong interaction leads to a slow desorption rate, causing peak tailing. In some cases, the interaction can be so strong that the compound is irreversibly adsorbed onto the column, resulting in low yield.[7][8]

Solutions:

  • Deactivate the silica gel:

    • Add a basic modifier to the mobile phase: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or ammonia (e.g., 0.1-1% in the mobile phase), can neutralize the acidic silanol groups and minimize undesirable interactions with your basic compound.[7][16][17] A common mobile phase system for polar amines is a mixture of dichloromethane and methanol with a small percentage of ammonia.[18]

    • Pre-treat the silica gel: Before packing the column, the silica gel can be washed with a solution containing a base to neutralize the active sites.[17]

  • Use an alternative stationary phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds like amines.[16][18]

    • Amine-functionalized silica: These columns have an amine-functionalized surface that provides a less acidic environment, leading to improved peak shape for basic analytes without the need for mobile phase modifiers.[7][19]

Experimental Workflow: Troubleshooting Peak Tailing in Normal-Phase Chromatography

G start Start: Severe Peak Tailing on Silica Gel decision1 Is adding a basic modifier to the mobile phase feasible? start->decision1 solution1 Add 0.1-1% Triethylamine or Ammonia to the Mobile Phase decision1->solution1 Yes decision3 Consider alternative stationary phases. decision1->decision3 No decision2 Did peak shape improve? solution1->decision2 end_success End: Successful Purification decision2->end_success Yes decision2->decision3 No solution2a Use Neutral or Basic Alumina decision3->solution2a solution2b Use Amine-Functionalized Silica decision3->solution2b solution2a->end_success solution2b->end_success

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of 2-(Piperazin-1-yl)acetamide on silica gel?

A good starting point for polar compounds on silica gel is a mixture of a relatively non-polar solvent and a polar solvent. For 2-(Piperazin-1-yl)acetamide, a gradient of methanol in dichloromethane (DCM) is often effective.[16][18] It is highly recommended to add a small amount of a basic modifier, such as 0.5-1% triethylamine or a 10% ammonia in methanol solution, to the mobile phase to prevent peak tailing.[7][18] Always perform thin-layer chromatography (TLC) first to determine the optimal solvent system.

Q2: How can I detect 2-(Piperazin-1-yl)acetamide during column chromatography if it doesn't have a strong UV chromophore?

While the acetamide group provides some UV absorbance, it may be weak. If you are struggling with UV detection, consider these options:

  • Staining TLC plates: Use a stain that reacts with amines, such as ninhydrin or potassium permanganate, to visualize your compound on TLC plates and guide fraction collection.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on the UV absorbance of the analyte and are suitable for compounds without strong chromophores.

  • Mass Spectrometry (MS): If your chromatography system is coupled to a mass spectrometer, you can monitor the mass of your target compound to identify the correct fractions.

Q3: Can I use recrystallization to purify 2-(Piperazin-1-yl)acetamide?

Yes, recrystallization can be a very effective method, especially for removing impurities with different solubility profiles. Given that 2-(Piperazin-1-yl)acetamide is soluble in polar solvents like alcohols, you could try dissolving the crude material in a minimal amount of a hot polar solvent and then allowing it to cool slowly to form crystals. Alternatively, an anti-solvent precipitation approach (dissolving in a good solvent and adding a poor solvent to induce crystallization) could be explored. The formation of a salt, such as the hydrochloride salt, can also be an effective purification strategy via recrystallization.[20]

Q4: What are the potential impurities I should be aware of during the synthesis of 2-(Piperazin-1-yl)acetamide?

Common impurities can arise from the starting materials or side reactions. These may include:

  • Unreacted piperazine.

  • Di-substituted piperazine byproducts where both nitrogen atoms have reacted.

  • Impurities from the acetylating agent.

  • Degradation products, which can form if the compound is unstable under the reaction or purification conditions.[21]

Q5: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and why is it suitable for this compound?

HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[10][12] It is particularly well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[11][22] The retention mechanism is primarily based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase.[11] For a polar molecule like 2-(Piperazin-1-yl)acetamide, HILIC offers excellent retention and resolution.[4]

HILIC Workflow Diagram

HILIC_Workflow start Start: Purify 2-(Piperazin-1-yl)acetamide select_column Select HILIC Column (e.g., bare silica, amino, or diol) start->select_column prepare_mobile_phase Prepare Mobile Phase (High % Acetonitrile, Low % Aqueous Buffer) select_column->prepare_mobile_phase equilibrate Equilibrate Column prepare_mobile_phase->equilibrate inject Inject Sample equilibrate->inject elute Elute with Gradient (Increasing Aqueous Content) inject->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC, LC-MS) collect->analyze end End: Pure Product analyze->end

Caption: General workflow for HILIC purification.

Detailed Protocol: Flash Column Chromatography on Silica Gel with a Basic Modifier

This protocol provides a general guideline for the purification of 2-(Piperazin-1-yl)acetamide using flash chromatography on silica gel.

Materials:

  • Crude 2-(Piperazin-1-yl)acetamide

  • Silica gel (for flash chromatography)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA) or Ammonium Hydroxide (concentrated)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Glass column for flash chromatography

  • Collection tubes

Procedure:

  • TLC Analysis to Determine Eluent:

    • Prepare a few eluent systems with varying ratios of DCM and MeOH (e.g., 98:2, 95:5, 90:10 DCM:MeOH).

    • To each of these solvent mixtures, add 0.5% TEA.

    • Spot your crude material on TLC plates and develop them in these solvent systems.

    • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent (the least polar mixture you will use).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the top of the column.

    • Apply pressure to the top of the column (using a pump or inert gas) to begin elution.

    • Collect fractions in test tubes.

    • If a gradient elution is needed (as determined by TLC if impurities are close to your product), gradually increase the polarity of the mobile phase by increasing the percentage of methanol.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain your purified 2-(Piperazin-1-yl)acetamide.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • EvitaChem. (n.d.). 2-piperazin-1-yl-N-(thien-2-ylmethyl)acetamide.
  • CymitQuimica. (n.d.). CAS 55829-43-1: 2-piperazin-1-ylacetamide.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • MilliporeSigma. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • PubChem. (n.d.). 2-(Piperazin-1-yl)acetamide.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Enamine Store. (n.d.). N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | 5294-61-1.
  • Fluorochem. (n.d.). 2-(Piperazin-1-yl)acetamide.
  • Biosynth. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide | 5294-61-1 | Metabolites.
  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • University of Rochester. (n.d.). Flash Column Chromatography.
  • Journal of Chromatography A. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • Phenomenex. (n.d.). HILIC HPLC Column.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • International Journal of Pharmaceutical Sciences and Research. (2024, December 27). A Review on Analytical Methods for Piperazine Determination.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Membrane Solutions. (n.d.). Column Chromatography Notes.
  • SSRN. (2022, November 22). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • Google Patents. (n.d.). CN112730641A - Ion chromatography determination method of N-methylpiperazine.
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
  • Columbia University. (n.d.). Column chromatography.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • LGC Standards. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide.
  • BOC Sciences. (n.d.). Acetamide Impurities.
  • Santa Cruz Biotechnology. (n.d.). 2-piperazin-1-ylacetamide hydrochloride | CAS 55829-43-1.
  • ResearchGate. (2019, February). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications.
  • MilliporeSigma. (n.d.). N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide.
  • Clearsynth. (n.d.). 2-(4-(3-(2-chlorophenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
  • Pharmaceutical Technology. (2025, March 12). Evaluating Impurities in Drugs (Part II of III).
  • Pharmaffiliates. (n.d.). Ranolazine-impurities.
  • YouTube. (2019, March 25). Chromatography Troubleshooting.
  • Royal Society of Chemistry. (n.d.). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.
  • Google Patents. (n.d.). CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
  • BenchChem. (2025). Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol.

Sources

Troubleshooting

Technical Support Center: Stability of 2-(Piperazin-1-yl)acetamide Dihydrochloride in Aqueous Solution

Welcome to the technical support guide for 2-(Piperazin-1-yl)acetamide dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(Piperazin-1-yl)acetamide dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound in aqueous environments. As Senior Application Scientists, we have structured this guide to move from frequently asked questions to detailed troubleshooting and finally to robust experimental protocols, ensuring you have the necessary information to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 2-(Piperazin-1-yl)acetamide dihydrochloride.

Q1: What are the primary chemical stability concerns for 2-(Piperazin-1-yl)acetamide dihydrochloride in an aqueous solution?

The molecule possesses two primary functional groups susceptible to degradation in aqueous media: the acetamide linkage and the piperazine ring. The main degradation pathways are hydrolysis and oxidation.[1][2]

  • Hydrolysis: The amide bond in the acetamide moiety is susceptible to both acid and base-catalyzed hydrolysis. This cleavage would yield piperazin-1-ylacetic acid and ammonia as the degradation products. Amide hydrolysis is a well-documented degradation pathway, with its rate being highly dependent on pH and temperature.[2]

  • Oxidation: The two secondary amine groups within the piperazine ring are susceptible to oxidation.[2] This can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents, potentially leading to the formation of N-oxides or other oxidized species.[1][2]

Q2: How does the dihydrochloride salt form affect its initial behavior in solution?

As a dihydrochloride salt, the compound is acidic when dissolved in unbuffered water. The two hydrochloride components will protonate the two nitrogen atoms of the piperazine ring. This acidic nature is a critical factor to consider, as a low pH environment can accelerate the hydrolysis of the amide bond.[1] Therefore, for many applications, dissolving the compound in a suitable buffer system is crucial to maintain a stable pH.

Q3: What are the recommended storage conditions for aqueous stock solutions?

To maximize the shelf-life of your aqueous stock solutions, the following conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8 °C for short-term storage or frozen at -20 °C or -80 °C for long-term storage.[1]

  • pH: Maintain the pH of the solution as close to neutral (pH 6.0-7.5) as possible using a non-reactive buffer system (e.g., phosphate-buffered saline, PBS).[1]

  • Light Protection: Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil to prevent photodegradation.[1]

  • Inert Atmosphere: For sensitive applications, degassing the solvent by sparging with an inert gas like nitrogen or argon before preparing the solution can minimize oxidative degradation.[1]

  • Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Rapid Loss of Parent Compound Peak in HPLC Analysis
  • Symptom: Chromatographic analysis (e.g., HPLC, LC-MS) shows a significant decrease in the peak area of the parent compound and the appearance of new, more polar peaks over a short period (hours to days) after preparing the aqueous solution.[1]

  • Possible Cause 1: Hydrolysis. The most likely cause is the hydrolysis of the acetamide bond, especially if the solution was prepared in unbuffered water (acidic pH) or in a strongly acidic or basic buffer.

    • Recommended Action:

      • pH Control: Prepare solutions in a neutral buffer (pH 6.0-7.5), such as PBS. Verify the final pH of the solution after the compound has been added.[1]

      • Temperature Control: Perform experiments at controlled room temperature and store samples at 2-8 °C during the experimental run. Avoid leaving solutions at room temperature for extended periods.[1]

  • Possible Cause 2: Oxidation. If the solution was exposed to air for a prolonged time or contains trace metal contaminants, oxidation of the piperazine ring may occur.

    • Recommended Action:

      • Use Degassed Solvents: Sparge your aqueous buffer with nitrogen or argon before use to remove dissolved oxygen.[1]

      • Consider Chelating Agents: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA may be beneficial.[1]

Issue 2: Poor Reproducibility in Bioassays or Analytical Measurements
  • Symptom: You observe high variability in results between experiments or even between replicates within the same experiment. Calibration curves may drift over time.[1]

  • Possible Cause 1: Adsorption to Surfaces. The compound may adsorb to the surfaces of glass or plastic labware, leading to a decrease in the effective concentration in the solution.[1]

    • Recommended Action:

      • Material Selection: Consider using silanized glassware or low-adsorption polypropylene tubes to minimize surface binding.[1]

      • Pre-treatment: Rinsing containers with the experimental buffer before use can help to saturate non-specific binding sites.

  • Possible Cause 2: Freeze-Thaw Instability. Repeatedly freezing and thawing a stock solution can lead to degradation.

    • Recommended Action:

      • Aliquot Stocks: Prepare single-use aliquots of your stock solution immediately after preparation. This ensures that the main stock is not subjected to temperature fluctuations.[1]

Issue 3: Solution Develops a Yellow or Brown Tinge Over Time
  • Symptom: A previously colorless solution gradually develops a color upon storage or exposure to ambient conditions.

  • Possible Cause: Oxidative Degradation. The formation of colored byproducts is often an indicator of oxidative degradation.[2] The piperazine moiety is susceptible to oxidation from atmospheric oxygen, a process that can be accelerated by light and heat.

    • Recommended Action:

      • Inert Storage: Store the solid compound and prepared solutions under an inert atmosphere (nitrogen or argon) if possible.[2]

      • Light Protection: Strictly adhere to storage in amber vials or foil-wrapped containers to prevent photo-oxidation.[1][2]

Experimental Protocols & Workflows

To systematically evaluate the stability of 2-(Piperazin-1-yl)acetamide dihydrochloride and identify its degradation products, a forced degradation study is the industry-standard approach.[3] This involves subjecting the compound to a variety of stress conditions that are more aggressive than standard storage conditions.

Diagram: Potential Degradation Pathways

Caption: Primary degradation pathways for 2-(Piperazin-1-yl)acetamide.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.

Objective: To generate degradation products of 2-(Piperazin-1-yl)acetamide dihydrochloride under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • 2-(Piperazin-1-yl)acetamide dihydrochloride

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% w/v)

  • HPLC-grade water, methanol, or acetonitrile

  • Suitable buffer (e.g., phosphate buffer, pH 7.0)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC-UV/PDA system, preferably with a mass spectrometer (LC-MS) for peak identification

  • Photostability chamber compliant with ICH Q1B guidelines[3][4]

  • Temperature-controlled oven

Stock Solution Preparation:

  • Accurately weigh and dissolve 2-(Piperazin-1-yl)acetamide dihydrochloride in HPLC-grade water to prepare a stock solution of approximately 1 mg/mL.

Forced Degradation Conditions Summary:

Stress ConditionReagent/SetupTemperatureDurationSample PreparationControl Sample
Acid Hydrolysis 0.1 M HCl60°C24 hoursMix 1 mL stock + 1 mL 0.1 M HCl1 mL stock + 1 mL H₂O at 60°C
Base Hydrolysis 0.1 M NaOH60°C24 hoursMix 1 mL stock + 1 mL 0.1 M NaOH1 mL stock + 1 mL H₂O at 60°C
Oxidation 3% H₂O₂Room Temp24 hoursMix 1 mL stock + 1 mL 3% H₂O₂1 mL stock + 1 mL H₂O at RT
Thermal Oven80°C48 hours1 mL stock solution in a sealed vial1 mL stock at specified storage temp
Photostability Photostability ChamberRoom TempPer ICH Q1B1 mL stock in a quartz cuvette or clear vial1 mL stock wrapped in foil at RT

Step-by-Step Procedure:

  • Sample Preparation: For each stress condition, prepare the sample and its corresponding control as described in the table above in appropriately labeled vials.

  • Incubation: Place the vials in the specified conditions (oven, water bath, photostability chamber, or benchtop). Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours) to monitor the degradation kinetics.

  • Neutralization (for Hydrolysis Samples): Before analysis, neutralize the acid and base hydrolysis samples. For the acid-stressed sample, add an equivalent amount of 0.1 M NaOH. For the base-stressed sample, add an equivalent amount of 0.1 M HCl.

  • Analysis:

    • Dilute all stressed and control samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) using the mobile phase.

    • Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

    • Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks. The use of a Photo-Diode Array (PDA) detector will help in assessing peak purity. LC-MS analysis is highly recommended for structural elucidation of the degradation products.

Diagram: Forced Degradation Experimental Workflow

Caption: Workflow for the forced degradation study of the compound.

References
  • Gajjar, A. K., & Shah, V. D. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. Available from: [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available from: [Link]

  • Shimadzu Chemistry & Diagnostics. [2H8]-N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Available from: [Link]

  • ResearchGate. Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Available from: [Link]

  • ResearchGate. Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Available from: [Link]

  • PubChem. 2-(Piperazin-1-yl)acetamide. Available from: [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • PubMed. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Available from: [Link]

  • Google Patents. Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
  • RSC Publishing. Analytical Methods. Available from: [Link]

  • Copernicus Publications. A practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Available from: [Link]

  • Hindawi. Photostability and Photostabilization of Drugs and Drug Products. Available from: [Link]

  • PMC. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Available from: [Link]

  • Semantic Scholar. A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Available from: [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • PubMed. Stability of Synthetic Piperazines in Human Whole Blood. Available from: [Link]

  • ResearchGate. Photo stability Testing on Pharmaceuticals. Available from: [Link]

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]

  • MDPI. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Available from: [Link]

  • The Good Scents Company. piperazine dihydrochloride. Available from: [Link]

Sources

Optimization

Technical Support Center: Drying Protocols for 2-(Piperazin-1-yl)acetamide Dihydrochloride

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Troubleshooting Guide & Standard Operating Procedures (SOPs) Welcome to the Technical Support Center. As application scientists, w...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Troubleshooting Guide & Standard Operating Procedures (SOPs)

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when isolating and drying highly polar, hygroscopic pharmaceutical intermediates. 2-(Piperazin-1-yl)acetamide dihydrochloride presents a unique intersection of physical and chemical drying challenges. This guide synthesizes mechanistic theory with field-proven methodologies to help you establish a self-validating drying workflow.

Physicochemical Profiling & The Causality of Drying Failures

To design an effective drying protocol, we must first understand the molecular behavior of the compound under thermal and vacuum stress.

Quantitative Data & Structural Impact
ParameterValue / CharacteristicMechanistic Impact on Drying Protocol
Molecular Formula C₆H₁₅Cl₂N₃OHigh ratio of heteroatoms promotes extensive hydrogen bonding with atmospheric and residual solvent water.
Salt Form DihydrochlorideHighly hygroscopic[1]. The salt acts as an internal acid source if localized water is present during heating.
Functional Groups Piperazine ring, Primary AmideThe primary acetamide group is highly susceptible to acid-catalyzed hydrolysis at elevated temperatures.
Thermal Stability >250°C (Piperazine core)While the piperazine dihydrochloride core is thermally robust[2], the amide side-chain dictates a much lower maximum drying temperature.
The "Gumming" Phenomenon

A frequent complaint is that the product crashes out as a sticky gum rather than a crystalline powder. Causality: Dihydrochloride salts possess high hydration energy. If vacuum is applied while bulk aqueous solvent is still present, the evaporative cooling and rapid pressure drop cause the salt to dissolve in its own water of hydration. The crystal lattice collapses, resulting in a viscous, intractable gum that traps residual solvent.

Standardized Drying Workflows

To prevent gumming and degradation, the drying process must be treated as a two-phase system: solvent displacement followed by thermal desiccation .

Protocol A: Anti-Solvent Trituration & Vacuum Desiccation (Recommended)

This protocol utilizes an anhydrous anti-solvent to strip the hydration shell before thermal vacuum drying is applied[3].

Step-by-Step Methodology:

  • Isolation: Filter the wet salt cake from the synthesis mother liquor using a fritted Büchner funnel.

  • Nitrogen Blanketing: Maintain a gentle stream of dry nitrogen gas over the funnel. Causality: Evaporative cooling during filtration condenses atmospheric moisture onto the cold filter cake. Nitrogen prevents this secondary hydration.

  • Trituration (Solvent Displacement): Transfer the wet cake to a flask and suspend it in 5 volumes of anhydrous acetone (or diethyl ether). Stir vigorously for 15 minutes. Causality: Acetone is miscible with water but a poor solvent for the dihydrochloride salt. It displaces the water through an azeotropic-like effect, replacing it with a highly volatile solvent.

  • Secondary Filtration: Filter the suspension under nitrogen. The cake should now appear as a granular, semi-dry solid.

  • Vacuum Oven Drying: Transfer the solid to a vacuum oven. Set the temperature to 45°C–50°C [4] and apply a high vacuum (<10 mbar).

  • Self-Validation Check: After 12 hours, probe the powder with a glass spatula. If it is entirely free-flowing with no adherence to the glass, the primary drying phase is complete.

DryingWorkflow A Wet Salt Cake (Aqueous/Organic) B Trituration (Anhydrous Acetone) A->B Strips bulk water C Filtration (N2 Blanket) B->C Isolates solid D Vacuum Oven (45-50°C, <10 mbar) C->D Volatilizes acetone E Dry Powder (Desiccator Storage) D->E 12-24 hours

Workflow for anti-solvent wash and vacuum drying of dihydrochloride salts.

Troubleshooting & FAQs

Q1: What is the absolute maximum safe temperature for the vacuum oven? A: We strongly recommend not exceeding 50°C . While general piperazine dihydrochloride salts can withstand 60–80°C[1], the presence of the primary acetamide group in your specific molecule changes the thermal profile. If residual water is present, the dihydrochloride salt creates a highly acidic microenvironment. Heating this system above 60°C will trigger acid-catalyzed amide hydrolysis, converting your product into 2-(piperazin-1-yl)acetic acid dihydrochloride and ammonium chloride.

Degradation A 2-(Piperazin-1-yl)acetamide Dihydrochloride B Residual Water + Heat (>60°C) A->B C Acid-Catalyzed Amide Hydrolysis B->C HCl lowers pH D 2-(Piperazin-1-yl)acetic acid Dihydrochloride C->D E Ammonium Chloride C->E

Acid-catalyzed amide hydrolysis degradation pathway during improper drying.

Q2: My product is currently a sticky gum. Is the batch ruined, and how do I recover it? A: The batch is likely recoverable if it hasn't been subjected to high heat. The gumming is purely a physical phase change caused by the salt dissolving in residual water. Recovery Protocol: Do not increase the heat. Remove the gummy flask from the oven, add anhydrous acetone (10 mL per gram of product), and use a sonicator or mechanical stirrer to aggressively triturate the gum. The acetone will strip the water out of the matrix, and the product will eventually crash out as a fine, filterable white powder. Filter and proceed with Protocol A.

Q3: How do I analytically verify that the drying process was successful without degrading the sample? A: A self-validating system requires both physical and chemical checks:

  • Physical: The powder must be completely free-flowing.

  • Moisture Content: Perform a Karl Fischer (KF) titration. Target moisture should be <0.5% w/w.

  • Chemical Integrity: Run a ¹H NMR in D₂O. Look specifically for the integration of the two primary amide protons (typically broad singlets depending on exchange rates, or verify the adjacent methylene protons). If you observe a shift in the methylene protons adjacent to the carbonyl, or the appearance of an ammonium ion peak, thermal hydrolysis has occurred.

Q4: Can I use lyophilization (freeze-drying) instead of a vacuum oven? A: Yes. Lyophilization is an excellent alternative if your product is already dissolved in water, as it bypasses the liquid phase entirely, preventing gumming and thermal degradation. However, because the resulting lyophile is highly porous, its surface area is vastly increased, making it exponentially more hygroscopic upon removal from the freeze-dryer. You must break the lyophilizer vacuum with dry nitrogen and immediately transfer the fluffy powder to an airtight desiccator containing phosphorus pentoxide (P₂O₅) or indicating silica gel.

References

  • BenchChem Technical Support Team. Managing the Hygroscopic Properties of Piperazine Dihydrochloride. BenchChem. 1

  • Organic Syntheses. Working with Hazardous Chemicals: Hexamethylene diisocyanate (Acetone washing and vacuum drying of dihydrochloride salts). OrgSyn.org. 3

  • Smolecule. Buy Piperazine-d8 Dihydrochloride (Thermal stability profiling). Smolecule.com. 2

  • New Drug Approvals. Klisyri (Pharmaceutical vacuum drying protocols for dihydrochloride salts). NewDrugApprovals.org.4

Sources

Reference Data & Comparative Studies

Validation

Analytical Superiority in Scaffold Sourcing: 1H NMR Comparison of 2-(Piperazin-1-yl)acetamide Dihydrochloride Grades

Introduction 2-(Piperazin-1-yl)acetamide dihydrochloride (CAS 939983-61-6) is a highly versatile small molecule scaffold, routinely utilized in the synthesis of complex piperazine-containing therapeutics, including ranol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Piperazin-1-yl)acetamide dihydrochloride (CAS 939983-61-6) is a highly versatile small molecule scaffold, routinely utilized in the synthesis of complex piperazine-containing therapeutics, including ranolazine analogs and targeted sulfonamide derivatives[1][2]. In pharmaceutical development, the structural integrity and purity of such early-stage building blocks are non-negotiable. Trace impurities—such as unreacted starting materials or residual alkylating agents—can propagate through multi-step syntheses, severely compromising the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

This guide provides an objective, data-driven comparison between High-Purity Pharmaceutical Grade and Standard Commercial Grade 2-(piperazin-1-yl)acetamide dihydrochloride. By leveraging 1H Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a robust analytical framework to assess structural fidelity, verify salt stoichiometry, and detect critical impurities.

Experimental Design & Causality (E-E-A-T)

The "Why" Behind the Protocol

When analyzing amine hydrochloride salts, solvent selection dictates the visibility of critical structural markers. Relying on a single solvent can lead to analytical blind spots.

  • Deuterium Oxide (D2O): The high solubility of the dihydrochloride salt in water makes D2O the standard choice for resolving the carbon skeleton[3]. However, rapid deuterium exchange renders the amide (-NH2) and protonated piperazine (-NH2+, -NH+) protons invisible.

  • Dimethyl Sulfoxide-d6 (DMSO-d6): Employed as an orthogonal solvent system. Although the salt is less soluble in DMSO, DMSO-d6 prevents rapid proton exchange. This allows the direct observation of the amide protons (~7.4 ppm) and the broad, downfield signals of the protonated amine nitrogens (~9.0–9.8 ppm), providing critical confirmation of the dihydrochloride stoichiometry.

Self-Validating System: By running the sample in both D2O (for sharp aliphatic resolution and impurity quantification) and DMSO-d6 (for stoichiometric validation of the salt form), the protocol inherently cross-verifies the compound's identity and purity, leaving no room for structural ambiguity.

NMR_Workflow SamplePrep Sample Preparation (Weighing & Dissolution) SolventChoice Solvent Selection (D2O vs. DMSO-d6) SamplePrep->SolventChoice Acquisition 1H NMR Acquisition (400 MHz, 298 K) SolventChoice->Acquisition Processing Spectral Processing (FT, Phase & Baseline Corr.) Acquisition->Processing Analysis Data Analysis (Integration & Impurity Profiling) Processing->Analysis

Figure 1: Self-validating 1H NMR workflow for amine hydrochloride salts.

Comparative 1H NMR Analysis: High-Purity vs. Standard Grade

To objectively evaluate product performance, we compared a High-Purity Grade scaffold against a Standard Commercial Grade. The Standard Grade is often synthesized via the alkylation of piperazine with 2-chloroacetamide but may lack rigorous downstream purification (e.g., recrystallization).

Table 1: 1H NMR Chemical Shift Assignments (400 MHz, D2O, 298 K)
Proton AssignmentExpected IntegrationHigh-Purity Grade (δ ppm)Standard Grade (δ ppm)Signal Multiplicity
Acetamide -CH2-2H3.953.96Singlet (s)
Piperazine ring -CH2- (N1)4H3.583.55 - 3.62Broad Multiplet (m)
Piperazine ring -CH2- (N4)4H3.423.38 - 3.48Broad Multiplet (m)
Impurity: Unreacted Piperazine-Not Detected ~3.15Singlet (s)
Impurity: 2-Chloroacetamide-Not Detected ~4.12Singlet (s)
Data Interpretation & Product Comparison
  • Structural Fidelity: The High-Purity Grade exhibits crisp, baseline-resolved signals with an exact 2:4:4 integration ratio. The lack of extraneous peaks confirms the integrity of the 2-(piperazin-1-yl)acetamide core.

  • Impurity Profiling: The Standard Grade reveals a distinct singlet at ~3.15 ppm. In D2O, fully protonated piperazine dihydrochloride typically resonates around 3.3–3.4 ppm, but free or partially protonated piperazine shifts upfield[3]. The presence of this peak indicates incomplete reaction or poor purification. Furthermore, a minor singlet at ~4.12 ppm in the Standard Grade corresponds to unreacted 2-chloroacetamide—a known alkylating agent that poses severe genotoxic risks in pharmaceutical development.

Impurity_Logic Root 1H NMR Spectrum Evaluation Peak31 Peak at ~3.15 ppm (D2O)? Root->Peak31 Peak41 Peak at ~4.12 ppm (D2O)? Root->Peak41 Integration Piperazine : Acetamide Ratio ≠ 8:2? Root->Integration Imp1 Unreacted Piperazine Impurity Peak31->Imp1 Yes Pass High-Purity Grade Confirmed Peak31->Pass No Imp2 2-Chloroacetamide Impurity Peak41->Imp2 Yes Peak41->Pass No Imp3 Non-stoichiometric Salt / Free Base Integration->Imp3 Yes Integration->Pass No

Figure 2: Logical decision tree for NMR-based impurity profiling.

Step-by-Step Methodology: 1H NMR Protocol

To ensure reproducibility and analytical rigor, follow this standardized workflow:

Step 1: Sample Preparation
  • Accurately weigh 15.0 mg (± 0.5 mg) of 2-(piperazin-1-yl)acetamide dihydrochloride into a clean, static-free glass vial.

  • Add 0.6 mL of deuterated solvent (D2O for skeletal analysis; DMSO-d6 for exchangeable proton analysis). Note: Use solvents with ≥99.8% isotopic purity containing 0.05% TSP (for D2O) or TMS (for DMSO-d6) as an internal reference.

  • Vortex the mixture for 30 seconds until complete dissolution is achieved. For DMSO-d6, gentle sonication (max 30°C for 2 minutes) may be required due to the lower solubility of the dihydrochloride salt.

  • Transfer the clear solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Spectral Acquisition
  • Insert the NMR tube into a 400 MHz (or higher) NMR spectrometer.

  • Allow the sample to equilibrate to the probe temperature (298 K) for at least 2 minutes to prevent convection artifacts that can distort peak shape.

  • Lock the spectrometer to the solvent deuterium signal and shim the magnetic field (Z1-Z4) until the lock level is stable and maximized.

  • Set the acquisition parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 16 for D2O; 64 for DMSO-d6 (to compensate for lower concentration).

    • Relaxation Delay (D1): 10 seconds. Causality: This extended delay is critical for the accurate integration of the acetamide -CH2- protons, which exhibit longer T1 relaxation times due to their proximity to the carbonyl group.

    • Spectral Width (SW): 15 ppm.

Step 3: Processing and Analysis
  • Apply a line broadening (LB) of 0.3 Hz prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio without significantly sacrificing resolution.

  • Manually phase the spectrum (zero and first order) to ensure perfectly symmetrical peak shapes.

  • Apply a multipoint baseline correction.

  • Reference the spectrum to TSP (0.00 ppm in D2O) or the residual solvent peak (2.50 ppm in DMSO-d6).

  • Integrate the acetamide -CH2- peak and strictly set its value to 2.00. Evaluate the relative integrals of the piperazine signals and screen for the impurity markers identified in Table 1.

Conclusion

The comparative 1H NMR analysis unequivocally demonstrates that High-Purity 2-(piperazin-1-yl)acetamide dihydrochloride provides a superior, artifact-free scaffold for sensitive pharmaceutical syntheses. Standard commercial grades often harbor unreacted piperazine and 2-chloroacetamide, which can skew stoichiometric calculations and introduce highly reactive, toxic impurities into downstream workflows. By employing the dual-solvent, self-validating NMR protocol detailed in this guide, researchers can establish a rigorous quality control checkpoint, ensuring the scientific integrity and safety of their synthetic pipelines.

References

1.[1] Title: Supporting Information In-Silico approach towards lipase mediated chemoenzymatic synthesis of (S)-Ranolazine, an anti | Source: rsc.org | URL: 1 2.[2] Title: CAS No : 5294-61-1 | Product Name : Ranolazine Related Compound C (N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide) (1598777) | Source: pharmaffiliates.com | URL: 2 3.[3] Title: Simple and Efficient Eco-Friendly Multigram Procedure for Preparation of Piperazine Hydrochloride, an Important Building Block in Medicinal | Source: semanticscholar.org | URL:3

Sources

Comparative

FTIR characteristic peaks of 2-(Piperazin-1-yl)acetamide amide bond

This guide provides an in-depth technical analysis of the FTIR characteristic peaks of 2-(Piperazin-1-yl)acetamide , focusing on the amide bond and piperazine ring signatures. It is designed for researchers verifying syn...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the FTIR characteristic peaks of 2-(Piperazin-1-yl)acetamide , focusing on the amide bond and piperazine ring signatures. It is designed for researchers verifying synthesis products or analyzing structural purity.

[1]

Executive Summary

2-(Piperazin-1-yl)acetamide (CAS: 55829-43-1) is a bifunctional intermediate containing a primary amide and a secondary amine (within a piperazine ring). In drug development, it serves as a scaffold for linking pharmacophores.

FTIR spectroscopy is the primary tool for verifying the integrity of the amide bond (


 and 

) and confirming the substitution of the piperazine ring. This guide compares the spectral "performance" (resolution and peak position) of the target molecule against its synthetic precursors, providing a self-validating protocol for structural confirmation.

Structural Analysis & Spectral Logic

The molecule consists of two distinct vibrational domains:

  • The Primary Amide (

    
    ):  Dominates the high-frequency (
    
    
    
    ) and double-bond (
    
    
    ) regions.
  • The Piperazine Ring: Contributes aliphatic

    
     stretches (
    
    
    
    ) and ring skeletal vibrations (
    
    
    ).
Diagram 1: Structural Vibrational Map

This diagram correlates the chemical structure with specific FTIR spectral regions.

VibrationalMap Molecule 2-(Piperazin-1-yl)acetamide AmideGroup Primary Amide (-CONH2) Molecule->AmideGroup PiperazineRing Piperazine Ring (Secondary Amine) Molecule->PiperazineRing AmideA Amide A (N-H Stretch) 3400-3180 cm-1 (Doublet) AmideGroup->AmideA AmideI Amide I (C=O Stretch) 1690-1650 cm-1 (Strong) AmideGroup->AmideI AmideII Amide II (N-H Bend) 1640-1600 cm-1 (Medium) AmideGroup->AmideII RingModes Ring Skeletal (C-N) 1150-1000 cm-1 PiperazineRing->RingModes NH_Ring Ring N-H Stretch ~3300 cm-1 (Weak, Overlaps) PiperazineRing->NH_Ring

Caption: Mapping of functional groups to characteristic IR vibrational modes.

Detailed Characteristic Peaks

The following assignments are based on standard primary amide behavior and piperazine derivatives.

A. The Amide Bond Region (1700–1600 cm⁻¹)

This is the most critical region for identification.

  • Amide I (

    
    ): 1690–1650 cm⁻¹ 
    
    • Description: A strong, sharp peak arising from the Carbonyl (

      
      ) stretching vibration.[1][2]
      
    • Context: In primary amides, this band appears at lower frequencies than esters (

      
      ) due to resonance with the nitrogen lone pair.
      
    • Diagnostic Value: If this peak shifts significantly higher (

      
      ), it may indicate hydrolysis to a carboxylic acid or protonation of the amide oxygen.
      
  • Amide II (

    
    ): 1640–1600 cm⁻¹ 
    
    • Description: A medium-intensity band resulting from

      
       in-plane bending coupled with 
      
      
      
      stretching.
    • Context: This band is specific to primary (

      
      ) and secondary (
      
      
      
      ) amides. Tertiary amides lack this band.
    • Diagnostic Value: The presence of this peak confirms the amide nitrogen is not fully substituted (i.e., it is

      
      , not 
      
      
      
      ).
B. The N-H Stretching Region (3500–3100 cm⁻¹)

This region is complex due to the overlap of the amide


 and the piperazine 

.
  • Primary Amide Doublet:

    • Asymmetric Stretch:

      
      
      
    • Symmetric Stretch:

      
      
      
    • Appearance: Two distinct spikes (or a split broad band) typical of primary amines/amides.[1][2]

  • Piperazine Secondary Amine:

    • N-H Stretch:

      
       (often buried under the amide doublet).[2]
      

Comparative Analysis: Product vs. Alternatives

To validate the identity of 2-(Piperazin-1-yl)acetamide, one must compare it against its likely precursors or structural analogues. This "differential spectroscopy" approach confirms the success of the synthesis.

Comparison Table: 2-(Piperazin-1-yl)acetamide vs. Precursors[4]
Feature2-(Piperazin-1-yl)acetamide (Product)2-Chloroacetamide (Precursor A)Piperazine (Precursor B)Interpretation
Amide I (C=O) Strong, ~1670 cm⁻¹ Strong, ~1690 cm⁻¹Absent Appearance of C=O confirms amide retention; slight shift due to N-substitution.
Amide II (N-H) Medium, ~1620 cm⁻¹ Medium, ~1600 cm⁻¹Absent Confirms primary amide structure is intact.
N-H Stretch Doublet (3400/3180 cm⁻¹) Doublet (3400/3180 cm⁻¹)Single Broad Band (~3300 cm⁻¹)Product shows primary amide doublet plus underlying secondary amine character.
C-Cl Stretch Absent Strong, 700–600 cm⁻¹ Absent CRITICAL: Disappearance of the C-Cl band confirms nucleophilic substitution.
C-N (Ring) Medium, 1150–1000 cm⁻¹ AbsentMedium, 1150–1000 cm⁻¹Presence of piperazine ring skeletal modes in the product.
Diagram 2: Synthesis Verification Logic

Use this logic flow to interpret your spectra during synthesis monitoring.

SynthesisLogic Start Acquire Spectrum of Product CheckCO Is Amide I Present? (1650-1690 cm-1) Start->CheckCO CheckCCl Is C-Cl Band Present? (600-800 cm-1) CheckCO->CheckCCl Yes ResultHydrolysis FAILURE: Hydrolysis to Acid (Broad OH, shifted C=O) CheckCO->ResultHydrolysis No (or shifted >1710) CheckNH Is Amide II Present? (1600-1640 cm-1) CheckCCl->CheckNH No (Clean) ResultFailedSub FAILURE: Unreacted 2-Chloroacetamide CheckCCl->ResultFailedSub Yes (Contaminated) ResultSuccess SUCCESS: 2-(Piperazin-1-yl)acetamide Confirmed CheckNH->ResultSuccess Yes CheckNH->ResultHydrolysis No

Caption: Decision tree for validating synthesis using FTIR spectral features.

Experimental Protocol

To ensure high-quality data (E-E-A-T), follow this standardized protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for this compound to avoid moisture absorption (hygroscopicity of the amide) which can obscure the N-H and Amide I regions.

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 or 64 scans (to reduce noise in the fingerprint region).

  • Sample Preparation:

    • Ensure the sample is a dry, fine powder.

    • Place ~5 mg of sample onto the crystal center.

    • Apply pressure using the anvil until the absorbance of the strongest peak (Amide I) is between 0.5 and 0.8 a.u.

  • Background Correction:

    • Collect an air background immediately before the sample to remove atmospheric

      
       (
      
      
      
      ) and
      
      
      vapor.
  • Data Processing:

    • Apply ATR Correction (if quantitative comparison is needed).

    • Baseline correct using a multi-point algorithm, avoiding the Amide I shoulder.

References

  • BenchChem. (2025).[3] Spectral Analysis of 2-(Piperidin-1-yl)acetohydrazide: A Technical Guide.

  • National Institutes of Health (NIH). (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide. PubMed Central.

  • SpectraBase. (2025). Acetamide, N-(2-amino-2-oxoethyl)-2-chloro- Spectra. Wiley Science Solutions. [3]

  • UCLA Chemistry. (2025). Table of Characteristic IR Absorptions.

  • Fluorochem. (2025). 2-(Piperazin-1-yl)acetamide Product Data.

Sources

Validation

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Profiling of Piperazine Acetamide Derivatives

As a Senior Application Scientist, I frequently encounter the piperazine acetamide scaffold in both novel drug development (e.g., antitoxoplasmosis agents) and forensic toxicology (e.g., synthetic opioids). Accurate stru...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the piperazine acetamide scaffold in both novel drug development (e.g., antitoxoplasmosis agents) and forensic toxicology (e.g., synthetic opioids). Accurate structural elucidation hinges on understanding its mass spectrometry (MS) fragmentation pattern. This guide objectively compares the analytical performance of Beam-Type Collision-Induced Dissociation (Beam-CID) against In-Source Collision-Induced Dissociation (is-CID) for characterizing piperazine acetamides, providing actionable experimental protocols and mechanistic insights.

Mechanistic Causality in Piperazine Acetamide Fragmentation

When subjected to positive electrospray ionization (ESI+), piperazine acetamides readily form protonated precursor ions


. The fragmentation cascade is driven by the localization of the charge, typically on the basic piperazine nitrogen atoms.
  • Acetamide Cleavage: The primary fragmentation pathway often involves the loss of a neutral ketene molecule (

    
    , 42 Da) from the acetamide moiety, leaving a stable amino-substituted or piperazine-core fragment 1.
    
  • Piperazine Ring Opening: Subsequent energy deposition leads to the cleavage of the C-N bonds within the piperazine ring. This typically generates characteristic low-mass diagnostic ions (e.g., m/z 85, m/z 56), which are critical for class-based identification in non-targeted screening 2.

Comparative Analysis: Beam-Type CID vs. In-Source CID

To establish a self-validating analytical method, we must choose the optimal dissociation technique.

  • Beam-Type CID (Tandem MS/MS): Occurs in a dedicated collision cell (e.g., QqQ or Q-TOF) after precursor isolation. It provides high spectral purity and unambiguous precursor-to-product ion relationships 3.

  • In-Source CID (is-CID): Occurs in the source region of a single-stage mass spectrometer by increasing the fragmentor voltage. While useful for generating structural data without a collision cell, it lacks precursor isolation, leading to complex chimeric spectra containing background noise 4.

Quantitative Performance Comparison
Analytical MetricBeam-Type CID (Q-TOF MS/MS)In-Source CID (Single-Stage HRMS)Causality / Scientific Rationale
Precursor Isolation Yes (

0.5 Da window)
NoBeam-CID eliminates matrix interference prior to fragmentation, ensuring product ions map exclusively to the target.
Spectral Purity > 95%< 60%is-CID fragments all co-eluting background ions simultaneously, convoluting the spectrum.
Diagnostic Ion Abundance High (Optimized via CE tuning)Moderate (Fragmentor voltage dependent)Beam-CID allows precise collision energy (CE) stepping for optimal bond cleavage.
Limit of Detection (LOD) 0.1 ng/mL2.5 ng/mLHigh background noise in is-CID significantly degrades the signal-to-noise ratio.
Consecutive Neutral Losses Highly controlledKinetically favored, often excessiveHigh fragmentor potentials in is-CID drive consecutive losses, complicating spectral interpretation.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates a stable-isotope-labeled internal standard (SIL-IS) to validate retention times and fragmentation efficiency.

Step 1: Sample Preparation

  • Spike 100 µL of the biological matrix (e.g., plasma) with 10 µL of piperazine acetamide-

    
     (SIL-IS, 100 ng/mL).
    
    • Causality: The SIL-IS acts as a self-validating control, correcting for matrix effects, extraction recovery variations, and ionization suppression during ESI.

  • Perform protein precipitation using 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Inject 5 µL of the supernatant onto a sub-2 µm C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Utilize a gradient elution at 0.4 mL/min: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid acts as an essential proton source, driving the formation of

      
       precursor ions in the ESI source.
      

Step 3: Mass Spectrometry Configuration (Beam-Type CID)

  • Operate the Q-TOF in ESI+ mode. Set the capillary voltage to 3.5 kV and drying gas temperature to 300°C.

  • Isolate the target

    
     precursor in the Q1 quadrupole.
    
  • Apply a collision energy (CE) ramp from 10 eV to 40 eV in the collision cell using Argon gas.

    • Causality: Ramping CE ensures the capture of both fragile fragments (e.g., ketene loss at low CE) and stable core fragments (e.g., piperazine ring cleavage at high CE) in a single acquisition cycle.

  • Acquire high-resolution product ion spectra in the TOF analyzer (m/z 50–1000).

Workflow and Fragmentation Logic Visualization

MS_Workflow Sample Sample Prep (+ SIL-IS) LC LC Separation (C18 Column) Sample->LC Injection ESI ESI+ Ionization [M+H]+ Formation LC->ESI Eluent Q1 Q1 Isolation (Target Precursor) ESI->Q1 Beam-CID Route IsCID In-Source CID (High Fragmentor Voltage) ESI->IsCID is-CID Route BeamCID Beam-Type CID (Argon Collision Cell) Q1->BeamCID Isolated Ions Frag1 Ketene Loss (-42 Da) BeamCID->Frag1 Low CE Frag2 Piperazine Ring Cleavage (m/z 56, 85) BeamCID->Frag2 High CE IsCID->Frag1 Mixed Ions IsCID->Frag2 Detector High-Resolution Detection (TOF / Orbitrap) Frag1->Detector Frag2->Detector

Logical workflow of LC-MS/MS analysis and fragmentation pathways for piperazine acetamides.

Conclusion

For rigorous structural elucidation and quantification of piperazine acetamide derivatives, Beam-Type CID remains the gold standard. While In-Source CID can provide rapid fragmentation data without a dedicated collision cell, its lack of precursor isolation severely compromises spectral purity and limits its utility in complex biological matrices. By employing a self-validating LC-MS/MS protocol with stable-isotope-labeled standards, laboratories can ensure the highest level of analytical trustworthiness.

References

  • Zhu Na, et al. "Mass Fragmentation Characteristics of Piperazine Analogues". Journal of Chinese Mass Spectrometry Society.[Link]

  • Pasin, et al. "Collision-Induced Dissociation Studies of Synthetic Opioids for Non-targeted Analysis". PMC / NIH.[Link]

  • Jackson, Glen. "Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs". West Virginia University. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-(Piperazin-1-yl)acetamide and N-methylpiperazine for Synthetic Applications

Introduction In the landscape of medicinal chemistry and drug development, the piperazine scaffold is a privileged structure, prized for its ability to impart favorable physicochemical properties such as aqueous solubili...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, the piperazine scaffold is a privileged structure, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile synthetic handle for molecular elaboration.[1][2] Among the vast library of piperazine derivatives, 2-(Piperazin-1-yl)acetamide and N-methylpiperazine are two common building blocks used extensively in the synthesis of active pharmaceutical ingredients (APIs).[3][4] While structurally similar, the substituent at the N4 position—an acetamide versus a methyl group—profoundly influences the nucleophilic character and overall reactivity of the molecule.

This guide provides an in-depth comparison of the reactivity of these two essential reagents. We will dissect their structural and electronic differences, present experimental data on their relative performance in key chemical transformations, and offer detailed protocols to guide researchers in selecting the optimal building block for their synthetic strategy.

Structural and Physicochemical Comparison

The reactivity of a piperazine derivative is primarily dictated by the availability of the lone pair of electrons on its nitrogen atoms. Any substituent on the ring can modulate this availability through electronic and steric effects.

N-methylpiperazine features a methyl group, which is weakly electron-donating through an inductive effect. This effect slightly increases the electron density on the adjacent tertiary nitrogen (N4) and, to a lesser extent, on the distal secondary nitrogen (N1), enhancing their basicity and nucleophilicity compared to the parent piperazine.[5]

2-(Piperazin-1-yl)acetamide , in contrast, possesses an N-acetamide moiety. The amide group is electron-withdrawing due to resonance, which significantly decreases the basicity and nucleophilicity of the adjacent tertiary nitrogen (N4). Consequently, the primary site of nucleophilic attack for this molecule is the distal secondary amine (N1). Furthermore, the acetamide group presents more significant steric bulk compared to a methyl group.

A summary of their key physicochemical properties is presented below.

Property2-(Piperazin-1-yl)acetamideN-methylpiperazineRationale for Difference
Molecular Formula C₆H₁₃N₃OC₅H₁₂N₂Presence of the additional acetamide group.
Molecular Weight 143.19 g/mol 100.16 g/mol The acetamide moiety adds significant mass.
pKb (Secondary Amine) ~4.3 (Estimated)4.86[5]The electron-withdrawing amide group on the opposing nitrogen in the acetamide derivative slightly increases the acidity (lowers the pKb) of the secondary amine compared to N-methylpiperazine.
Key Reactive Site Secondary Amine (N-H)Secondary Amine (N-H)Both molecules typically react at the secondary amine.
Electronic Effect of N4-Substituent Electron-withdrawing (Amide)Electron-donating (Methyl)Amide resonance vs. methyl induction.
Steric Hindrance at N4 ModerateLowThe acetamide group is bulkier than the methyl group.

Comparative Reactivity in Nucleophilic Substitution Reactions

The most common application of these reagents involves the N-alkylation or N-acylation of their secondary amine.[6][7] The inherent nucleophilicity of this nitrogen is the primary determinant of reaction rate and efficiency.

N-Alkylation

In N-alkylation reactions, the piperazine derivative acts as a nucleophile, attacking an electrophilic carbon, typically an alkyl halide.[8]

  • N-methylpiperazine: The electron-donating methyl group enhances the nucleophilicity of the secondary amine, making it a highly effective nucleophile. It readily participates in SN2 reactions with a wide range of alkylating agents.[7]

  • 2-(Piperazin-1-yl)acetamide: While the secondary amine remains the reactive site, the overall electron-withdrawing nature of the acetamide group makes this nitrogen slightly less nucleophilic than the corresponding amine in N-methylpiperazine. However, it is still a potent nucleophile capable of undergoing efficient alkylation.[4][8]

Experimental Insight: In a competitive alkylation scenario or in reactions with less reactive alkylating agents, N-methylpiperazine is expected to exhibit a faster reaction rate. However, for most standard synthetic procedures involving reactive alkyl halides (e.g., benzyl bromide, chloroacetyl derivatives), both reagents will proceed to completion, often with comparable yields, though reaction times may vary.[8][9]

N-Acylation

N-acylation involves the reaction with electrophiles such as acyl chlorides or anhydrides to form an amide bond. This reaction is fundamental in synthesizing many pharmaceutical agents.[4][10]

  • N-methylpiperazine: Its strong nucleophilicity ensures rapid and efficient acylation. The reaction is often exothermic and proceeds quickly to high yield.

  • 2-(Piperazin-1-yl)acetamide: The secondary amine readily undergoes acylation. The resulting product is a bis-amide-containing piperazine derivative, a common structural motif in drug candidates.[4]

Trustworthiness through Self-Validation: A critical challenge in acylating piperazine itself is preventing di-acylation, where both nitrogen atoms react.[10] Both N-methylpiperazine and 2-(Piperazin-1-yl)acetamide inherently solve this problem as they offer only one reactive secondary amine, ensuring mono-acylation and simplifying product purification. This built-in selectivity is a key advantage of using these substituted piperazines over the parent heterocycle.

Experimental Protocols: Comparative N-Benzylation

To provide a practical comparison, the following section details a standardized protocol for the N-benzylation of both reagents. This workflow is designed to highlight potential differences in reaction kinetics and yield under identical conditions.

G cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagent Piperazine Derivative (1.0 eq) Stir Stir at Room Temp Reagent->Stir Solvent Acetonitrile (ACN) Solvent->Stir Base K₂CO₃ (2.0 eq) Base->Stir AlkylatingAgent Benzyl Bromide (1.1 eq) AlkylatingAgent->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter K₂CO₃ Monitor->Filter Reaction Complete Concentrate Concentrate in vacuo Filter->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct FinalProduct Purify->FinalProduct Isolated Product

Methodology

Objective: To compare the reaction yield and time for the N-benzylation of 2-(Piperazin-1-yl)acetamide and N-methylpiperazine.

Materials:

  • 2-(Piperazin-1-yl)acetamide

  • N-methylpiperazine[11]

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup (Performed in parallel for each reagent):

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the piperazine derivative (10 mmol, 1.0 eq) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).

    • Add 20 mL of anhydrous acetonitrile.

    • Stir the suspension at room temperature for 10 minutes.

  • Addition of Alkylating Agent:

    • Slowly add benzyl bromide (1.31 mL, 11 mmol, 1.1 eq) to the suspension via syringe.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress every 30 minutes by thin-layer chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.

    • Record the time required for the complete disappearance of the starting piperazine material.

  • Workup:

    • Once the reaction is complete, filter the solid K₂CO₃ and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzylated product.

    • Determine the isolated yield.

Expected Results & Discussion
ReagentExpected Reaction TimeExpected YieldKey Observations
N-methylpiperazine < 2 hours> 90%The higher nucleophilicity should lead to a faster reaction rate. The reaction is often complete shortly after the addition of the alkylating agent.
2-(Piperazin-1-yl)acetamide 2-4 hours> 85%While still efficient, the reaction may proceed at a slightly slower rate due to the moderately decreased nucleophilicity of the secondary amine.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a mild inorganic base sufficient to neutralize the HBr byproduct generated during the reaction, driving the equilibrium towards the product. It is easily removed by filtration.[8]

  • Solvent (Acetonitrile): ACN is a polar aprotic solvent that effectively dissolves the reagents and facilitates the SN2 reaction mechanism without interfering with the nucleophile.[6]

  • Stoichiometry: A slight excess of the alkylating agent (1.1 eq) is used to ensure the complete consumption of the more valuable piperazine starting material. A larger excess is avoided to minimize potential side reactions and simplify purification.

Conclusion and Recommendations

Both 2-(Piperazin-1-yl)acetamide and N-methylpiperazine are highly effective nucleophiles for the synthesis of complex molecules. The choice between them depends on the specific requirements of the synthetic route and the desired properties of the final compound.

  • Choose N-methylpiperazine when:

    • Maximizing nucleophilic reactivity and achieving the fastest possible reaction times are critical.

    • The final molecule requires a basic tertiary amine for its biological activity or to improve solubility.[12]

    • The target scaffold is a simple N-alkyl or N-acyl piperazine derivative.

  • Choose 2-(Piperazin-1-yl)acetamide when:

    • The synthetic target contains an amide functionality as part of its core structure.

    • A less basic final compound is desired, as the amide group is non-basic.

    • The acetamide's hydrogen bonding capability (as a donor and acceptor) is a desired feature for ligand-receptor interactions.

By understanding the fundamental differences in their electronic and steric profiles, researchers can make informed decisions to optimize their synthetic strategies, improve yields, and accelerate the drug discovery process.

References

  • EvitaChem. 2-piperazin-1-yl-N-(thien-2-ylmethyl)acetamide.
  • Ataman Kimya. N-METHYLPIPERAZINE.
  • Wikipedia. N-Methylpiperazine. Available from: [Link]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • ResearchGate. Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. Available from: [Link]

  • Informa UK Limited. Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. (2015).
  • ResearchGate. Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023). Available from: [Link]

  • MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2023). Available from: [Link]

  • Google Patents. CN101239957A - Synthesis method of N-methylpiperazine.
  • Springer. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Available from: [Link]

  • ResearchGate. Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2- (piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerp. Available from: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Available from: [Link]

  • Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • Chemistry Stack Exchange. Comparing the pKb of piperazine and methylpiperazine. (2018). Available from: [Link]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). Available from: [Link]

  • Google Patents. CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
  • EPO. PROCESS FOR THE PRODUCTION OF N-(2,6-DIMETHYL-PHENYL)-2-PIPERAZIN-1-YL-ACETAMIDE - Patent 1517900. (2009). Available from: [Link]

  • LookChem. N-METHYL PIPERAZINE. Available from: [Link]

Sources

Validation

Elemental Analysis Standards &amp; Validation Protocols for C6H13N3O·2HCl

A Comparative Guide to Salt Stoichiometry and Purity Assessment[1] Executive Summary Target Compound: C₆H₁₃N₃O[1]·2HCl (MW: ~216.11 g/mol ) Primary Isomer Case Study: 2-(1-Piperazinyl)acetamide Dihydrochloride Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Salt Stoichiometry and Purity Assessment[1]

Executive Summary

Target Compound: C₆H₁₃N₃O[1]·2HCl (MW: ~216.11 g/mol ) Primary Isomer Case Study: 2-(1-Piperazinyl)acetamide Dihydrochloride Application: Pharmaceutical Intermediate / Building Block

For researchers synthesizing or sourcing C₆H₁₃N₃O·2HCl , standard purity assessments like HPLC are insufficient. While HPLC confirms the organic purity of the free base (C₆H₁₃N₃O), it is blind to the salt stoichiometry (2HCl) and hydration state.

This guide objectively compares Elemental Analysis (EA) against orthogonal techniques (HPLC, Ion Chromatography, Titration) for validating this specific high-chloride (~32.8%), high-nitrogen (~19.4%) salt. We establish a "Dual-Validation Protocol" that integrates combustion analysis with potentiometric titration to ensure the material meets the rigorous standards required for drug development.

Theoretical Baseline & The "Chlorine Challenge"

To validate C₆H₁₃N₃O·2HCl, one must first establish the theoretical baseline. The presence of two equivalents of HCl significantly skews the mass balance compared to the free base.

Theoretical Composition (Calculated)
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 612.01172.06633.35%
Hydrogen (H) 15*1.00815.1207.00%
Nitrogen (N) 314.00742.02119.44%
Oxygen (O) 115.99915.9997.40%
Chlorine (Cl) 235.45070.90032.81%
Total 216.11 100.00%

*Note: H count includes 13 from the organic base + 2 from the 2HCl.

The Analytical Challenge: The high Chlorine content (>30%) poses a specific interference risk in standard CHN combustion. Halogens can poison combustion catalysts or form volatile halides that mimic Nitrogen signals. Therefore, the choice of Calibration Standards and Additives (e.g., Tungsten Oxide) is critical.

Comparative Analysis: EA vs. Alternatives

This section compares the efficacy of Elemental Analysis against common alternatives for validating C₆H₁₃N₃O[2]·2HCl.[3]

Table 1: Method Performance Comparison
FeatureElemental Analysis (CHN + Cl) HPLC (UV/Vis) Potentiometric Titration (AgNO₃) NMR (¹H / ¹³C)
Primary Target Bulk Purity & Salt StoichiometryOrganic ImpuritiesChloride ContentMolecular Structure
Salt Detection Excellent (Confirms 2HCl ratio)None (Salts are invisible)Excellent (Specific to Cl⁻)Poor (HCl protons exchange)
Sample Req. 2–5 mg (Destructive)<1 mg (Recoverable)50–100 mg (Destructive)5–10 mg (Recoverable)
Precision ±0.4% (Industry Standard)±0.1% (Area %)±0.2%Qualitative
Blind Spots Cannot ID specific organic impuritiesCannot detect water/inorganicsCannot detect organic impuritiesCannot detect inorganic salts
Verdict Mandatory for Salt Validation Mandatory for Organic PurityBest for precise Cl quantificationBest for Identity Confirmation

Insight: Relying solely on HPLC for C₆H₁₃N₃O·2HCl risks missing "salt disproportionation" (e.g., receiving a mono-HCl salt instead of di-HCl), which drastically alters solubility and bioavailability.

Recommended Calibration Standards

To analyze C₆H₁₃N₃O·2HCl accurately, the instrument must be calibrated with standards that mimic its high-nitrogen/halogen matrix.

A. Primary Calibration Standards (K-Factors)

Do not use simple standards like Stearic Acid (no N, no Cl).

  • Acetanilide (C₈H₉NO): The industry workhorse for CHN. Excellent stability but lacks Chlorine.

  • Cystine (C₆H₁₂N₂O₄S₂): Good for checking S/N separation, but less relevant here.

  • Sulfanilamide (C₆H₈N₂O₂S): High Nitrogen content (~16%), closer to our target.

B. Quality Control (QC) "Check" Standards

For C₆H₁₃N₃O·2HCl, you need a standard containing Chlorine to verify the combustion tube's halogen scrubber capacity.

  • Chloro-2,4-dinitrobenzene: Contains Cl and N.[4]

  • S-Benzyl-thiuronium chloride: Excellent for verifying Cl/S/N simultaneous analysis.

Experimental Protocol: The Dual-Validation Workflow

This protocol outlines the optimal workflow for characterizing C₆H₁₃N₃O·2HCl, mitigating hygroscopicity issues common to hydrochloride salts.

Phase 1: Preparation & Handling
  • Drying: HCl salts are hygroscopic. Dry the sample at 40°C under vacuum (10 mbar) for 4 hours.

    • Warning: Do not exceed 60°C; piperazine derivatives can degrade or sublime.

  • Weighing: Use a microbalance (d=0.001 mg). If the environment is humid (>50% RH), weigh samples inside a glovebox or use tin capsules that can be cold-sealed.

Phase 2: CHN Combustion Analysis
  • Instrument: Flash 2000 / Elementar vario (or equivalent).

  • Oxidation: 980°C with Oxygen injection.

  • Additives: Add 10–20 mg of Tungsten(VI) Oxide (WO₃) to the tin capsule.

    • Reason: WO₃ prevents the formation of non-volatile metal chlorides and aids in the complete combustion of the organic backbone.

  • Acceptance Criteria: Experimental values must be within ±0.4% of theoretical (e.g., Carbon: 32.95% – 33.75%).

Phase 3: Chloride Determination (Potentiometric Titration)

Combustion analysis for Chlorine is often less precise than titration. For the "2HCl" confirmation, titration is preferred.

  • Dissolution: Dissolve 50 mg of sample in 50 mL deionized water.

  • Acidification: Add 1 mL of 1M HNO₃.

  • Titration: Titrate with 0.1 N Silver Nitrate (AgNO₃) using a silver electrode.

  • Calculation:

    
    
    
    • Target: 32.81% ± 0.5%.

Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for validating C₆H₁₃N₃O·2HCl.[3]

ValidationWorkflow Start Sample: C6H13N3O·2HCl Drying Vacuum Dry (40°C, 4h) Start->Drying Split Split Sample Drying->Split HPLC HPLC (UV/Vis) Split->HPLC Path A EA_CHN EA Combustion (CHN) + WO3 Additive Split->EA_CHN Path B1 Titration AgNO3 Titration (Cl-) Split->Titration Path B2 Result_HPLC Result: Organic Purity >98%? HPLC->Result_HPLC Decision Pass/Fail Decision Result_HPLC->Decision Compare Compare vs Theoretical C: 33.35% | N: 19.44% | Cl: 32.81% EA_CHN->Compare Titration->Compare Compare->Decision Pass Release Batch Decision->Pass Within ±0.4% Fail Recrystallize / Re-dry Decision->Fail Deviation >0.4%

Caption: Integrated validation workflow combining HPLC for organic purity and EA/Titration for salt stoichiometry confirmation.

Troubleshooting Common Deviations
ObservationProbable CauseCorrective Action
Low %C, Low %N Excess moisture (Hygroscopic)Re-dry sample at 50°C for 6h. Verify vacuum seal.
High %C, Low %Cl Loss of HCl (Disproportionation)Sample may have been heated too high during drying. Use lower temp.
High %N Non-homogeneous sampleGrind sample to fine powder; ensure no static separation of crystals.
Drifting Cl Results Electrode foulingClean Silver electrode with abrasive strip; check AgNO₃ normality.
References
  • PubChem. (2025).[5][6] Compound Summary: 2-(1-Piperazinyl)acetamide dihydrochloride (C6H13N3O[7]·2HCl).[3][4][5] National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[2] Inorganic Chemistry Frontiers. Available at: [Link]

  • United States Department of Agriculture (USDA). (2023). Determination of Salt (Chloride) by Titration. FSIS Laboratory Guidebook. Available at: [Link]

Sources

Comparative

distinguishing 2-(Piperazin-1-yl)acetamide from bis-alkylated impurities

Analytical and Mechanistic Guide: Distinguishing 2-(Piperazin-1-yl)acetamide from Bis-Alkylated Impurities Introduction Piperazine derivatives are ubiquitous in drug development, serving as critical pharmacophores and st...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical and Mechanistic Guide: Distinguishing 2-(Piperazin-1-yl)acetamide from Bis-Alkylated Impurities

Introduction

Piperazine derivatives are ubiquitous in drug development, serving as critical pharmacophores and structural linkers in numerous active pharmaceutical ingredients (APIs). A classic synthetic challenge in piperazine chemistry is controlling the stoichiometric alkylation of its two equivalent secondary amines. When synthesizing the valuable intermediate 2-(Piperazin-1-yl)acetamide , the reaction inherently produces an over-alkylated byproduct: 2,2'-(piperazine-1,4-diyl)diacetamide .

This guide provides an in-depth, objective comparison of these two species. By detailing the mechanistic causality of their formation and the analytical protocols required to distinguish them, this guide equips process chemists and analytical scientists with the tools to ensure high-purity pharmaceutical synthesis.

Mechanistic Causality: The Mono- vs. Bis-Alkylation Dilemma

Because piperazine is a symmetrical diamine, the initial monoalkylation yields 2-(Piperazin-1-yl)acetamide. However, the newly formed tertiary amine alters the electronic and steric environment of the molecule. The remaining secondary amine remains highly nucleophilic. If the reaction kinetics of the second alkylation are competitive with the first, bis-alkylation is inevitable.

To mitigate this, process chemists often employ a large excess of piperazine or utilize pH-mediated desymmetrization. For example, adding aqueous HCl selectively protonates the piperazine nitrogens, moderating their reactivity and significantly reducing the formation of the N,N'-bis-alkylated product[1]. Despite these optimizations, trace bis-alkylated impurities persist, necessitating robust analytical methods for their differentiation.

ReactionPathway P Piperazine (Two reactive 2° amines) Mono 2-(Piperazin-1-yl)acetamide (Target: Mono-alkylated) P->Mono + CA (k1) CA Alkylating Agent (e.g., 2-Chloroacetamide) CA->Mono Bis 2,2'-(piperazine-1,4-diyl)diacetamide (Impurity: Bis-alkylated) CA->Bis Mono->Bis + CA (k2)

Caption: Kinetic pathway of piperazine alkylation leading to mono- and bis-alkylated products.

Analytical Comparison: Differentiating the Target from the Impurity

Relying solely on standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common pitfall when evaluating this reaction. Because the piperazine core lacks a conjugated chromophore system, it exhibits negligible UV absorbance above 210 nm[2]. Consequently, trace bis-alkylated impurities can easily be masked or misquantified. To achieve a self-validating analytical system, researchers must pivot to orthogonal techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides definitive differentiation based on absolute mass. 2-(Piperazin-1-yl)acetamide has a monoisotopic mass of 143.11 Da, while the bis-alkylated impurity has a mass of 200.13 Da. Under acidic reverse-phase (RP) conditions, both highly polar piperazine derivatives elute early, but the bis-alkylated impurity exhibits slightly higher retention due to the additional acetamide group increasing its interaction with the C18 stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an elegant, self-validating structural confirmation by exploiting molecular symmetry. 2-(Piperazin-1-yl)acetamide is inherently asymmetric; the secondary amine on one side and the tertiary amine on the other create distinct chemical environments for the piperazine ring protons, resulting in complex, overlapping multiplets. Conversely, the bis-alkylated impurity possesses a center of inversion. This high degree of symmetry renders all four methylene groups within the piperazine ring chemically equivalent, collapsing their proton signals into a single, sharp singlet.

Quantitative Data Summary
Property / Analytical Feature2-(Piperazin-1-yl)acetamide (Target)2,2'-(piperazine-1,4-diyl)diacetamide (Impurity)
Chemical Formula C6H13N3OC8H16N4O2
Exact Mass 143.1059 Da200.1273 Da
ESI-MS [M+H]+ m/z 144.1m/z 201.1
Relative RP-HPLC Retention Elutes First (More polar)Elutes Second (Less polar)
1H-NMR (D2O) Piperazine CH2 Asymmetric multiplets (~2.8-3.2 ppm)Symmetric singlet (~2.6-2.8 ppm)
1H-NMR Acetamide CH2 Singlet (2H)Singlet (4H)

Self-Validating Experimental Protocols

Protocol 1: LC-MS Profiling of Alkylation Mixtures

Causality of Design: Standard C18 columns often suffer from peak tailing when analyzing basic secondary amines due to secondary interactions with unendcapped surface silanols. Utilizing a polar-embedded or specialized C18 column with polar endcapping ensures sharp peak shapes and reliable resolution for piperazine derivatives[3]. Formic acid is used to ensure complete protonation for optimal Electrospray Ionization (ESI+).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the crude reaction mixture in 1 mL of LC-MS grade Water:Acetonitrile (90:10, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Install a polar-endcapped C18 column (e.g., Phenomenex Synergi Hydro-RP, 150 x 2.0 mm, 4 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: 0-2 min (2% B), 2-8 min (2% to 30% B), 8-10 min (30% B), 10-11 min (back to 2% B). Flow rate: 0.3 mL/min.

  • Detection Parameters: Set the UV/DAD detector to 210 nm. Configure the mass spectrometer for positive electrospray ionization (ESI+), scanning m/z 100-300.

  • System Suitability (Self-Validation): Inject a blank to ensure no carryover. The protocol is considered valid only if the Extracted Ion Chromatogram (EIC) for m/z 144.1 shows a resolution factor (

    
    ) > 2.0 from the m/z 201.1 peak.
    

AnalyticalWorkflow Sample Crude Mixture (Mono- & Bis-alkylated) HPLC RP-HPLC Separation (C18, Acidic Mobile Phase) Sample->HPLC UV UV Detection (210 nm) HPLC->UV Quantitation MS ESI-MS Detection (+ve Ion Mode) HPLC->MS Identification

Caption: LC-MS analytical workflow for the separation and identification of piperazine derivatives.

Protocol 2: 1H-NMR Structural Verification

Causality of Design: To ensure the LC-MS peaks correspond to the correct structural isomers rather than unexpected fragmentation artifacts, NMR is required. Deuterium Oxide (D2O) is chosen as the solvent because both compounds are highly water-soluble, and the exchangeable amine/amide protons will rapidly exchange with deuterium, preventing them from cluttering the critical aliphatic diagnostic region.

Step-by-Step Methodology:

  • Fractionation: Isolate the target and impurity fractions using preparative HPLC based on the analytical gradient developed in Protocol 1. Lyophilize the fractions to complete dryness.

  • Sample Preparation: Dissolve 5-10 mg of the dried solid in 0.6 mL of Deuterium Oxide (D2O, 99.9% D). Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a 1H-NMR spectrum at 400 MHz (or higher). Use a standard 1D proton sequence with 16-64 scans depending on the exact sample concentration.

  • Interpretation (Self-Validation):

    • For the mono-alkylated target: Verify the integration ratio of the acetamide CH2 (singlet, 2H) to the asymmetric piperazine ring protons (multiplets, 8H). The ratio must be exactly 1:4.

    • For the bis-alkylated impurity: Verify the integration ratio of the acetamide CH2 (singlet, 4H) to the highly symmetrical piperazine ring protons (singlet/tight multiplet, 8H). The ratio must be exactly 1:2.

References

  • Synthesis of T2288: From Bench Synthesis to Pilot Production Source: American Chemical Society (Organic Process Research & Development) URL:[Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation

melting point range validation for 2-(Piperazin-1-yl)acetamide 2HCl

This guide outlines the comparative thermal analysis and validation protocols for 2-(Piperazin-1-yl)acetamide dihydrochloride (2HCl) . It compares the thermal behavior of the high-purity salt against its free base and cr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative thermal analysis and validation protocols for 2-(Piperazin-1-yl)acetamide dihydrochloride (2HCl) . It compares the thermal behavior of the high-purity salt against its free base and crude alternatives, establishing a robust validation framework for drug development professionals.

Executive Summary & Technical Context

2-(Piperazin-1-yl)acetamide 2HCl (CAS: 939983-61-6) is a critical piperazine-based building block used in the synthesis of pharmaceutical intermediates (e.g., for kinase inhibitors or GPCR ligands). As a dihydrochloride salt, its thermal validation presents specific challenges compared to its free base or neutral organic alternatives.

The Validation Challenge

Unlike simple organic solids, amine hydrochloride salts often exhibit:

  • Hygroscopicity: Absorption of atmospheric moisture lowers the observed melting point (MP) and widens the range.

  • Thermal Decomposition: The salt may dissociate (releasing HCl gas) or decompose simultaneously with melting, making visual determination (Capillary Method) subjective and inaccurate.

This guide compares the High-Purity 2HCl Salt against Crude/Impure Variants and the Free Base form, utilizing Differential Scanning Calorimetry (DSC) as the superior validation standard over traditional capillary methods.

Comparative Performance: High-Purity vs. Alternatives

The following table contrasts the thermal and physical performance of the target product against common alternatives encountered during synthesis or sourcing.

Table 1: Thermal Performance & Specification Comparison

FeatureTarget: High-Purity 2HCl Salt Alternative A: Free Base Alternative B: Crude/Impure 2HCl
Chemical Form 2-(Piperazin-1-yl)acetamide • 2HCl2-(Piperazin-1-yl)acetamideMixture (Mono-HCl / Piperazine traces)
CAS Number 939983-61-655829-43-1N/A
Melting Behavior Sharp Endotherm (>200°C* typical)Lower Melting (Solid)Broad / Depressed Range
Hygroscopicity High (Requires Desiccation)Low to ModerateVery High (Sticky/Clumping)
Validation Method DSC (Hermetic Pan) Capillary or DSCCapillary (Often Fails)
Key Impurity Water, MonohydrochloridePiperazine (MP ~106°C)Piperazine, Chloroacetamide

*Note: Exact onset temperatures are batch-specific for salts; typically, amine hydrochlorides melt/decompose in the 200–250°C range. The Free Base melts significantly lower.

Methodological Comparison: Capillary vs. DSC[1]

To validate the identity and purity of 2-(Piperazin-1-yl)acetamide 2HCl, the choice of method dictates the reliability of the result.

Method A: Capillary Melting Point (Traditional)
  • Principle: Visual observation of phase change in a glass tube.

  • Limitation for 2HCl Salts: As the sample heats, it may release HCl gas or absorb moisture, causing "sweating" or darkening before the actual melt. This leads to reported ranges that are 5–10°C wider than the true crystalline melt.

  • Verdict: Suitable only for crude approximation.

Method B: Differential Scanning Calorimetry (DSC) (Recommended)[2]
  • Principle: Measures heat flow difference between sample and reference.

  • Advantage:

    • Hermetic Sealing: Prevents moisture uptake during the run and contains evolved gases (HCl), preventing early artifactual decomposition.

    • Separation of Events: Clearly distinguishes Dehydration (broad low-temp peak) from Melting (sharp high-temp peak) and Decomposition (exothermic erratic baseline).

  • Verdict: The required standard for CoA validation of this salt.

Experimental Protocols

Protocol 1: Sample Preparation (Critical Step)

Pre-treatment is required to remove adsorbed water which depresses the MP.

  • Drying: Place 500 mg of 2-(Piperazin-1-yl)acetamide 2HCl in a vacuum oven at 40°C for 4 hours over P₂O₅ or Silica Gel.

  • Handling: Handle rapidly in a low-humidity environment (<40% RH) to prevent re-absorption.

Protocol 2: DSC Validation Workflow

Instrument: TA Instruments DSC2500, Mettler Toledo DSC 3+, or equivalent.

  • Calibration: Calibrate Indium (Onset 156.6°C) and Zinc (Onset 419.5°C) standards.

  • Pan Selection: Use Tzero Aluminum Hermetic Pans with lids. Do not use standard crimped pans as HCl gas leakage can corrode the sensor.

  • Sample Loading: Weigh 2–4 mg of dried sample directly into the pan bottom. Seal immediately.

  • Method Parameters:

    • Equilibration: 30°C.

    • Ramp Rate: 10°C/min (Standard) or 5°C/min (High Resolution).

    • Range: 30°C to 280°C.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis:

    • Identify the Extrapolated Onset Temperature (

      
      ) .
      
    • Integrate the peak to find Heat of Fusion (

      
      ) .
      
Protocol 3: Interpretation of Results
  • Pass Criteria: Single sharp endothermic peak.

    
     matches Reference Standard ±2°C.
    
  • Fail Criteria (Impure):

    • Double Peak: Indicates mixture of Free Base and Salt, or Mono/Di-HCl mixture.

    • Broad Shoulder: Indicates presence of Piperazine (starting material) or wet sample.

Validation Logic & Decision Tree

The following diagram illustrates the logical flow for validating the material, ensuring that "False Failures" due to moisture are distinguished from "True Failures" due to chemical impurities.

ValidationFlow Start Start: Receive Sample 2-(Piperazin-1-yl)acetamide 2HCl Visual Visual Inspection (White Crystalline Solid?) Start->Visual Drying Vacuum Dry (40°C, 4h, Desiccant) Visual->Drying Pass DSC_Run Run DSC (Hermetic Pan, 10°C/min) Drying->DSC_Run Decision1 Peak Shape Analysis DSC_Run->Decision1 Result_Sharp Single Sharp Endotherm (>200°C) Decision1->Result_Sharp Sharp Result_Broad Broad/Split Peak Decision1->Result_Broad Broad/Multi-peak Pass PASS: High Purity 2HCl Result_Sharp->Pass Check_Moisture Check Moisture (TGA) Is there mass loss <100°C? Result_Broad->Check_Moisture Fail_Wet FAIL: Hygroscopic Failure (Re-dry and Retest) Check_Moisture->Fail_Wet Yes (>1%) Fail_Chem FAIL: Chemical Impurity (Free Base/Piperazine) Check_Moisture->Fail_Chem No Fail_Wet->Drying Recycle

Figure 1: Logic flow for distinguishing between moisture-induced artifacts and true chemical impurities during thermal validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3409342, 2-(Piperazin-1-yl)acetamide. Retrieved from [Link]

  • Giron, D. (2002).Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry.
  • Stanford Research Systems. Melting Point Determination: Principles and Methodologies for Salts. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(Piperazin-1-yl)acetamide dihydrochloride

This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-(Piperazin-1-yl)acetamide dihydrochloride. Tailored for researchers, scientists, and drug development professionals, the foll...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-(Piperazin-1-yl)acetamide dihydrochloride. Tailored for researchers, scientists, and drug development professionals, the following protocols are designed to ensure laboratory safety, environmental protection, and regulatory compliance. By synthesizing technical data with field-proven insights, this document aims to be your preferred source for information on laboratory safety and chemical handling.

Directive: A Risk-Based Approach to Disposal

For many novel or specialized chemical compounds like 2-(Piperazin-1-yl)acetamide dihydrochloride, a specific, comprehensive Safety Data Sheet (SDS) may not always be readily available. In such cases, a conservative, risk-based approach is not just recommended—it is a requirement of responsible chemical stewardship. The procedures outlined below are grounded in the principle of treating the compound as hazardous, based on an analysis of its structural class (piperazine derivatives) and general chemical waste regulations. This ensures the highest degree of safety for personnel and the environment.

All chemical waste management must adhere to local, state, and federal regulations.[1][2] The U.S. Environmental Protection Agency (EPA) regulates chemical waste through the Resource Conservation and Recovery Act (RCRA), while the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during handling and disposal.[3][4][5] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines that may apply to your facility.[1]

Part 1: Hazard Characterization and Safety Protocols

Inferred Hazard Assessment

Due to the absence of specific toxicological data for 2-(Piperazin-1-yl)acetamide dihydrochloride, its potential hazards are inferred from structurally similar compounds, such as Piperazine and its dihydrochloride salt. Piperazine derivatives can be harmful if swallowed or in contact with skin, and may cause significant skin and eye irritation.[1][6] Piperazine Dihydrochloride is listed as a skin and eye irritant and may cause damage to the upper respiratory tract and central nervous system with repeated or prolonged exposure.[6]

When heated to decomposition, piperazine compounds can emit toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2][6] Therefore, 2-(Piperazin-1-yl)acetamide dihydrochloride must be handled as a hazardous substance.

Potential HazardInferred Risk Based on Structural AnalogsSupporting Citation
Acute Oral Toxicity Harmful if swallowed. The oral LD50 for Piperazine Dihydrochloride in rats is 4900 mg/kg.[6]
Skin Corrosion/Irritation Causes mild to moderate skin irritation.[6][7]
Serious Eye Damage/Irritation Causes moderate to serious eye irritation.[6][7]
Respiratory Irritation Inhalation of dust can cause respiratory tract irritation.[6][7]
Target Organ Toxicity May cause damage to the upper respiratory tract and central nervous system (CNS).[6]
Incompatibilities Avoid contact with strong oxidizing agents (nitrates, chlorine bleaches) and acids.[2]
Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling 2-(Piperazin-1-yl)acetamide dihydrochloride in any form. The causality behind each requirement is to create a barrier against potential exposure routes.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to prevent contact with dust or splashes, which could cause serious eye irritation.[8][9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required to prevent skin contact, which can lead to irritation.[6][8]

  • Body Protection: A standard laboratory coat should be worn to protect against incidental contact.[6][8]

  • Respiratory Protection: If operations are likely to generate dust, a NIOSH-approved respirator is necessary to prevent inhalation and respiratory tract irritation.[6][8] All handling should ideally occur within a certified chemical fume hood or a well-ventilated area.[2][9]

Part 2: Step-by-Step Disposal Protocol

The disposal of 2-(Piperazin-1-yl)acetamide dihydrochloride must be managed as hazardous waste. It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[1][4]

Step 1: Waste Collection and Segregation
  • Principle of Segregation: Never mix different chemical waste streams.[1] 2-(Piperazin-1-yl)acetamide dihydrochloride waste should be collected separately from other chemical wastes like solvents, acids, or bases to prevent unintended reactions.

  • Container Selection: Use a dedicated, compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[4] The container must have a tightly sealing lid to prevent spills and evaporation.[1][8]

  • Collection:

    • Solid Waste: Collect the solid 2-(Piperazin-1-yl)acetamide dihydrochloride, along with any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container.

Step 2: Hazardous Waste Labeling
  • Regulatory Requirement: The EPA and OSHA require all hazardous waste containers to be properly labeled from the moment the first drop of waste is added.[10]

  • Labeling Procedure:

    • Obtain a hazardous waste tag from your institution's EHS department.[4]

    • Affix the tag to the waste container.

    • Clearly write "HAZARDOUS WASTE" on the label.[1][4]

    • Write the full, unabbreviated chemical name: "2-(Piperazin-1-yl)acetamide dihydrochloride" . For mixtures, list all constituents and their approximate percentages.[1][4]

    • Indicate the quantity of waste in the container.

    • Fill in the date of generation, the laboratory or room number, and the Principal Investigator's name and contact information.[4]

    • Check the appropriate hazard pictograms on the label (e.g., "Irritant," "Health Hazard").[4]

Step 3: Temporary On-Site Storage
  • Satellite Accumulation Areas (SAA): Laboratories are permitted to store hazardous waste in designated SAAs, which are located at or near the point of generation.[10]

  • Storage Conditions:

    • The waste container must be kept tightly closed at all times, except when adding waste.[1]

    • Store the container in a secure location, such as a secondary containment bin, to prevent spills.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and acids.[2][8] Do not store alphabetically; segregate by compatibility.[4]

    • Do not accumulate more than 55 gallons of waste in an SAA.[10]

Step 4: Arranging for Final Disposal
  • Professional Disposal: All chemical waste must be disposed of through your institution's EHS program or a licensed hazardous waste disposal contractor.[5][8]

  • Procedure:

    • Once the waste container is full or you are ready for disposal, submit a hazardous material pickup request to your EHS department.[1]

    • Provide the completed hazardous waste tag and any other required forms to the disposal company. This ensures they have all necessary information for safe handling and transport.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(Piperazin-1-yl)acetamide dihydrochloride.

G Workflow for Disposal of 2-(Piperazin-1-yl)acetamide dihydrochloride cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Labeled Waste Container ppe->container segregate Segregate from other waste streams container->segregate collect Collect Waste Chemical & Contaminated Materials segregate->collect label_container Affix 'HAZARDOUS WASTE' Tag with Full Chemical Name & Details collect->label_container Waste is generated seal Keep Container Tightly Sealed label_container->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store check_compat Ensure Segregation from Incompatible Chemicals store->check_compat request Submit Pickup Request to Institutional EHS Office check_compat->request Container is full or no longer in use pickup Waste Collected by Licensed Contractor request->pickup end Proper Disposal Complete pickup->end

Caption: A flowchart detailing the proper disposal procedure from waste generation to final collection.

Part 3: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Minor Spills (Small Quantity):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

    • Remove all sources of ignition.[2]

    • Use a dry clean-up method (e.g., absorbent pads or sweeping) to collect the material. Avoid generating dust.[2][8]

    • Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container and label it accordingly.[2]

    • Wash the spill area with soap and water once the material is removed.[2]

  • Major Spills (Large Quantity):

    • Evacuate the immediate area.[2]

    • Alert your institution's EHS office or emergency response team immediately.[2]

    • If safe to do so, prevent the spill from entering drains or waterways.[2][8]

    • Restrict access to the area until the emergency response team arrives.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 2-(Piperazin-1-yl)acetamide dihydrochloride, upholding the principles of scientific integrity and workplace safety.

References

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. Available at: [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. Available at: [Link]

  • Three Rules to Manage Chemical Waste- It's Complicated! Lablogatory. Available at: [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at: [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. Available at: [Link]

Sources

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